Ethyl 3-amino-5-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLHCKPHMTUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257271 | |
| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-01-5 | |
| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 3-amino-5-chlorobenzoate
CAS Number: 1261269-01-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 3-amino-5-chlorobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile intermediate.
Chemical and Physical Properties
This compound is a substituted aromatic ester. The presence of amino, chloro, and ethyl ester functional groups on the benzene ring makes it a versatile synthon for a variety of chemical transformations. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 1261269-01-5 | ChemScene[1] |
| Molecular Formula | C₉H₁₀ClNO₂ | ChemScene[1] |
| Molecular Weight | 199.63 g/mol | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
| Predicted Boiling Point | 340.1 ± 22.0 °C | ECHEMI[2] |
| Predicted Density | 1.262 ± 0.06 g/cm³ | ECHEMI[2] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | ChemScene[1] |
| Predicted LogP | 2.0989 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from a known procedure for a structurally related compound. This esterification reaction involves the treatment of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a chlorinating agent like thionyl chloride, which facilitates the formation of the ethyl ester.
Experimental Protocol: Esterification of 3-amino-5-chlorobenzoic acid
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
A suspension of 3-amino-5-chlorobenzoic acid in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath to a temperature below -10°C.
-
Thionyl chloride is added dropwise to the cooled suspension while maintaining the temperature below -10°C.
-
After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes.
-
The reaction mixture is then heated to reflux for 3 hours.
-
Upon completion of the reflux, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The precipitate is washed with distilled water to remove any excess thionyl chloride.
-
The product is then washed with a 10% sodium carbonate solution to neutralize any remaining acid.
-
The final product, this compound, is collected and can be further purified by recrystallization from a suitable solvent system like ethanol and water.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Aminobenzoic acid derivatives are recognized as important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. For instance, related aminobenzoic acid structures are found in drugs like bumetanide, a loop diuretic. The unique substitution pattern of this compound offers multiple reaction sites for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for screening against various therapeutic targets.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.
References
Ethyl 3-amino-5-chlorobenzoate molecular weight
An In-Depth Technical Guide to Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, including pharmaceutical research and development. This document details its physicochemical properties, outlines a standard experimental protocol for its synthesis and analysis, and presents a logical workflow for its preparation.
Physicochemical Properties
This compound is an organic compound belonging to the benzoate ester and aniline families. Its structural characteristics make it a versatile building block in medicinal chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 199.63 g/mol [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂[1][2][4] |
| CAS Number | 1261269-01-5[1][2][4] |
| Exact Mass | 199.0400063 Da[3] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³[4] |
| Boiling Point (Predicted) | 340.1 ± 22.0 °C[4] |
| Polar Surface Area (PSA) | 52.32 Ų[2][4] |
| LogP (Predicted) | 2.0989 - 2.68010[2][4] |
| Hydrogen Bond Acceptors | 3[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 2[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for esterification and standard analytical techniques.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis from 3-amino-5-chlorobenzoic acid.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in absolute ethanol (10 volumes).
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons, the amino group proton, and the ethyl group protons (a quartet and a triplet).
-
¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester.
2. Mass Spectrometry (MS):
-
Perform mass spectral analysis (e.g., via GC-MS or LC-MS) to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (199.63 g/mol ).
3. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using reversed-phase HPLC. A single major peak should be observed, and the purity can be calculated based on the peak area percentage.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the general workflow for quality control analysis.
References
Ethyl 3-amino-5-chlorobenzoate: A Technical Guide for Chemical and Pharmaceutical Research
Introduction: Ethyl 3-amino-5-chlorobenzoate is a substituted aromatic compound featuring an ethyl ester, an amino group, and a chlorine atom on a benzene ring. This unique arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. For researchers, scientists, and professionals in drug development, this molecule serves as a key intermediate for the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). The presence of the amino group allows for a variety of subsequent chemical modifications, such as amide bond formation, while the ester can be hydrolyzed or transformed, and the chloro-substituent influences the electronic properties and potential metabolic stability of derivative compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted at positions 1, 3, and 5. The ethyl carboxylate group is at position 1, the amino group at position 3, and the chlorine atom at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261269-01-5 | N/A |
| Molecular Formula | C₉H₁₀ClNO₂ | N/A |
| Molecular Weight | 199.63 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)N)Cl | N/A |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | N/A |
| logP (Predicted) | 2.0989 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 2 | N/A |
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid. The Fischer-Speier esterification is a standard and effective method. An alternative approach involves activating the carboxylic acid with thionyl chloride followed by reaction with ethanol, a method that has been successfully applied to similar isomers like 4-amino-3-chlorobenzoic acid.[1]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of this compound from 3-amino-5-chlorobenzoic acid.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol (EtOH), large excess
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 15-20 molar equivalents). The ethanol serves as both reactant and solvent.[2]
-
Catalyst Addition: While stirring, cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 1.5 molar equivalents) dropwise. The basic amino group will be protonated by the strong acid, necessitating a stoichiometric amount of catalyst.[2]
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Carefully neutralize the acidic solution by adding 10% aqueous sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Applications in Research and Drug Development
Substituted aminobenzoic acids are crucial scaffolds in medicinal chemistry.[3] Para-aminobenzoic acid (PABA) and its derivatives, for instance, are precursors for molecules with a wide array of biological activities, including antimicrobial and cytotoxic properties.[3][4] The presence of a halogen, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
This compound serves as a key "building block" for creating diverse molecular libraries.[3] The amino group provides a reactive handle for derivatization, allowing for the introduction of various side chains and functional groups through amide coupling or other nitrogen-based reactions. This versatility makes it an attractive starting material for the synthesis of novel compounds screened for various therapeutic targets.
Figure 1: Logical workflow illustrating the role of this compound as a versatile intermediate.
Quantitative and Spectral Data
While specific experimental spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and from data available for closely related compounds, such as the unchlorinated parent molecule, Ethyl 3-aminobenzoate.[5][6] Such data is critical for reaction monitoring and final product characterization.
Table 2: Spectral Data for the Related Compound Ethyl 3-aminobenzoate
| Data Type | Key Features (for Ethyl 3-aminobenzoate) | Reference |
| ¹H NMR | Signals corresponding to ethyl group protons (triplet and quartet), aromatic protons, and a broad singlet for the amino (-NH₂) protons. | [5] |
| IR Spectrum | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. | [6] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) corresponding to its molecular weight (165.19 g/mol ), and fragmentation patterns typical of an ethyl benzoate structure. | [7] |
Note: The spectral data for this compound would be expected to show similar patterns, with adjustments in the chemical shifts and fragmentation due to the electronic effects and mass of the chlorine atom.
Visualized Experimental Workflow
The synthesis and purification of this compound follow a standard laboratory workflow. The process begins with the esterification reaction, followed by a series of workup and purification steps to isolate the final, pure compound.
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its defined structure and the reactivity of its functional groups allow for its use as a foundational element in the construction of a wide range of novel molecules. The detailed synthesis protocol and understanding of its chemical properties provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]
- 7. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-amino-5-chlorobenzoate, a chemical intermediate of interest in pharmaceutical and chemical research. The information is compiled from various chemical data sources and is intended to support laboratory and development activities.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 1261269-01-5 | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 340.1 ± 22.0 °C | |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | |
| Solubility | Data not available | |
| Polar Surface Area (PSA) | 52.32 Ų | [1] |
| LogP | 2.0989 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. For comparison, the isomer Ethyl 4-amino-3-chlorobenzoate has a reported melting point of 83-84°C.[2]
Experimental Protocols
Detailed experimental procedures for determining the physical properties of novel or uncharacterized compounds like this compound are crucial for accurate data generation. The following are generalized protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.
-
Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[3][5]
-
Calibration: For accurate results, the thermometer and apparatus should be calibrated using standards with known melting points.[6]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for purification (e.g., recrystallization), extraction, and formulation.[7]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) should be chosen for the assessment.[8]
-
Sample Preparation: A small, accurately weighed amount of the solute (e.g., 25 mg) is placed into a test tube.[8]
-
Solvent Addition: A measured volume of the selected solvent (e.g., 0.75 mL) is added to the test tube.[8]
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[7]
-
Observation: The solution is visually inspected to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[7] The results can be recorded qualitatively (soluble, partially soluble, insoluble) or quantitatively if the saturation concentration is determined.[8]
-
pH and Chemical Reactivity: For water-soluble compounds, the pH of the solution can indicate the presence of acidic or basic functional groups.[9] Solubility in aqueous acid or base can also provide clues about the compound's chemical nature.
Characterization Workflow
The characterization of a newly synthesized chemical compound such as this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
Caption: General workflow for the characterization of a synthesized chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Solubility of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Ethyl 3-amino-5-chlorobenzoate
A summary of the key physicochemical properties for this compound is provided below. These parameters are crucial for understanding its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1261269-01-5 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| Predicted Density | 1.262 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 340.1 ± 22.0 °C | [1] |
| XLogP3 | 2.68 | [1] |
Solubility Data
Direct experimental solubility data for this compound is scarce in the public domain. However, the solubility of structurally similar compounds can provide a useful reference for solvent selection and initial experimental design.
Solubility of Structural Analogs
The following tables summarize the reported solubility of compounds with similar functional groups. It is important to note that even small structural changes can significantly impact solubility, and therefore, the data below should be used as a qualitative guide.
Table 1: Solubility of Ethyl 4-amino-3-chlorobenzoate
| Solvent | Solubility | Temperature (°C) |
| Ethanol | Soluble during synthesis/recrystallization | Not Specified |
Data inferred from synthetic procedures where ethanol is used as a solvent for reaction and recrystallization.[3]
Table 2: Solubility of 3-Chlorobenzoic Acid
| Solvent | Solubility | Temperature (°C) |
| Cold Water | 1 part in 2850 parts water | Not Specified |
| Hot Water | More soluble | Not Specified |
| Benzene | Slightly Soluble | Not Specified |
| Hot Benzene | More Soluble | Not Specified |
| Carbon Disulfide | Slightly Soluble | Not Specified |
| Petroleum Ether | Slightly Soluble | Not Specified |
| Carbon Tetrachloride | Slightly Soluble | Not Specified |
| Alcohol | Slightly Soluble | Not Specified |
| Ether | Slightly Soluble | Not Specified |
| Water | 450 mg/L | 15 |
This data for the parent carboxylic acid provides insight into the polarity and potential solvent interactions.[4]
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[5]
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. It is critical to maintain the temperature during this step.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[5]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]
-
Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the dissolved compound.[5]
-
Quantification: Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of this compound in the sample.
-
Calculation: Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.[5]
Visualization of Relevant Workflows
Synthesis of Substituted Aminobenzoates
The following diagram illustrates a general workflow for the synthesis of a substituted aminobenzoate, which would be analogous to the synthesis of this compound.
Caption: Synthesis workflow for a substituted aminobenzoate ester.[3]
Experimental Workflow for Solubility Determination
The logical steps involved in determining the solubility of a compound are depicted in the following diagram.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.[5]
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A Technical Overview
This technical guide provides an in-depth summary of the spectral data and experimental methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical techniques used to elucidate and confirm the structure of such compounds.
Spectroscopic Data
The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| 7.75 | d | 1H | Aromatic H |
| 7.63 | dd | 1H | Aromatic H |
| 6.83 | s | 1H | Aromatic H |
| 6.21 | s | 2H | -NH₂ |
| 4.23 | q | 2H | -OCH₂CH₃ |
| 1.27 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate [1]
| Chemical Shift (δ) ppm | Assignment |
| 164.85 | C=O (Ester) |
| 149.08 | C-NH₂ |
| 130.40 | Aromatic C |
| 129.29 | Aromatic C |
| 117.42 | Aromatic C |
| 116.00 | Aromatic C |
| 114.16 | Aromatic C |
| 60.10 | -OCH₂CH₃ |
| 14.17 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups present in the molecule.
Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate [1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3487, 3356 | Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch |
| 2985, 2900 | C-H (Alkyl) | Stretch |
| 1689 | C=O (Ester) | Stretch |
| 1624, 1593, 1508 | C=C (Aromatic) | Stretch |
| 1392 | C-H (Alkyl) | Bend |
| 759 | C-Cl | Stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the precise mass and elemental composition of the molecule.
Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 200.04 | 200.20 |
Experimental Protocols
The following section details the methodologies used for the synthesis and spectroscopic analysis of Ethyl 4-amino-3-chlorobenzoate.
Synthesis of Ethyl 4-amino-3-chlorobenzoate
A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed with distilled water, followed by a 10% Na₂CO₃ solution. The crude product was then recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-chlorobenzoate.[1]
Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.
Spectroscopic Characterization
The structural confirmation of the synthesized product was carried out using the following instrumentation and parameters.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a Bruker Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in DMSO-d₆, with Tetramethylsilane (TMS) serving as the internal standard.[1]
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer using KBr disks.[1]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-MS spectrometer to determine the accurate mass of the compound.[1]
Caption: Workflow for the spectroscopic characterization of the product.
References
Ethyl 3-amino-5-chlorobenzoate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-5-chlorobenzoate
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1261269-01-5), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to understand these risks before handling the compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261269-01-5[2][3][4] |
| Molecular Formula | C₉H₁₀ClNO₂[2][4][5] |
| Molecular Weight | 199.63 g/mol [2][5] |
| Purity | ≥97-98%[2][4] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų[2] |
| LogP | 2.0989[2] |
Toxicological Information
The primary toxicological concerns are related to irritant effects on the skin, eyes, and respiratory system.[1] Detailed quantitative toxicological data, such as LD50 or LC50 values, are not available in the reviewed safety data sheets. Therefore, the substance should be handled with care, assuming it may have uncharacterized toxicological properties.
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust or aerosols, a local exhaust system or a chemical fume hood should be used.[6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE) : The selection of appropriate PPE is critical to prevent direct contact with the chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] | Prevents eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Lab coat or appropriate protective clothing.[7] | Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Required when dusts, vapors, or aerosols are generated.[1] Use a NIOSH/MSHA-approved respirator. | Prevents inhalation which may cause respiratory tract irritation.[1] |
Safe Handling and Storage Procedures
Handling:
-
Do not eat, drink, or smoke in work areas.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Keep the container sealed when not in use.[6]
-
Store locked up.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5] If feeling unwell, call a POISON CENTER or doctor.[1] If breathing is difficult, give oxygen.[5] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing for at least 15 minutes.[5][7] Call an ophthalmologist or get immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water.[5][6] Immediately make the victim drink water (two glasses at most).[1] Do not induce vomiting.[5] Call a physician or Poison Control Center immediately.[5][6] |
Accidental Release and Disposal Measures
Accidental Release:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[5]
-
Avoid dust formation and inhalation.[5]
-
Wear appropriate personal protective equipment.[5]
-
Collect the spilled material using suitable equipment (e.g., sweep up) and place it in a suitable, closed container for disposal.[5][6]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1]
-
Waste should be sent to an approved waste disposal plant.[1]
Experimental Workflow and Logic
The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Logical workflow for handling this compound.
Note on Experimental Protocols
This guide is strictly focused on the safety and handling of this compound. Detailed experimental methodologies for its synthesis or use in specific scientific applications are beyond the scope of safety documentation and were not available in the consulted resources. Researchers must develop and validate their own experimental protocols in accordance with established laboratory safety practices and institutional guidelines.
References
Commercial Suppliers of Ethyl 3-amino-5-chlorobenzoate
An In-depth Technical Guide to Commercial Sourcing and Quality Verification of Ethyl 3-amino-5-chlorobenzoate
For researchers, scientists, and drug development professionals, the procurement of high-quality chemical intermediates is a critical first step in the synthesis of novel compounds. This guide provides a comprehensive overview of commercial suppliers for this compound, a key building block in various synthetic pathways. Furthermore, it outlines detailed experimental protocols for the verification of its identity and purity, ensuring the integrity of subsequent research and development activities.
The following table summarizes commercially available sources for this compound, detailing purity specifications and available quantities to facilitate procurement decisions.
| Supplier | Purity | Available Quantities |
| HANGZHOU LEAP CHEM CO., LTD. | Not Specified | Bulk and research quantities |
| ChemScene | ≥98% | Custom and commercial production |
| BLD Pharm | Not Specified | Various |
| Laibo Chem | Not Specified | 250mg |
| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
Experimental Protocols for Quality Verification
To ensure the procured this compound meets the required standards for research and development, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of this compound and to identify any potential impurities.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
c. Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
a. Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Analyses: ¹H NMR and ¹³C NMR.
b. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
c. Expected ¹H NMR Spectral Data (in CDCl3):
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A broad singlet for the amine protons.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
d. Expected ¹³C NMR Spectral Data (in CDCl3):
-
Signals corresponding to the methyl and methylene carbons of the ethyl group.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the aromatic carbons, including those bonded to the amino, chloro, and ester groups.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
a. Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer with a diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
b. Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
c. Expected Characteristic Absorption Bands:
-
N-H stretching (amine): Around 3400-3300 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹.
-
C=O stretching (ester): Around 1720 cm⁻¹.
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹.
-
C-O stretching (ester): Around 1300-1100 cm⁻¹.
-
C-Cl stretching: Around 800-600 cm⁻¹.
Supplier Selection and Quality Verification Workflow
The following diagram illustrates a logical workflow for the procurement and quality verification of this compound.
Caption: Workflow for supplier selection and quality verification.
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-chlorobenzoate
For researchers, scientists, and professionals in drug development, Ethyl 3-amino-5-chlorobenzoate is a valuable building block. Its bifunctional nature, featuring both an amino and an ester group on a halogenated benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthesis Pathway
The most prevalent and efficient synthesis of this compound is a two-step process commencing from 3-chloro-5-nitrobenzoic acid. This pathway involves the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.
A general overview of the synthesis workflow is presented below:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-amino-5-chlorobenzoic acid
The initial step involves the reduction of the nitro group of 3-chloro-5-nitrobenzoic acid. A common method for this transformation is the use of reduced iron powder in the presence of an acid or a salt like ammonium chloride.
Protocol:
-
To a mixture of isopropanol (78 mL) and water (20 mL), add ammonium chloride (0.18 g) and reduced iron powder (1.07 g).
-
Heat the reaction mixture to 90°C with stirring for 1 hour.
-
Slowly add 3-chloro-5-nitrobenzoic acid (1.1 g) to the heated mixture.
-
Continue stirring at 90°C for an additional 3 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with methanol and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol-chloroform mixed solvent to yield 3-amino-5-chlorobenzoic acid.[1]
Step 2: Synthesis of this compound
The second step is the esterification of the carboxylic acid group of 3-amino-5-chlorobenzoic acid to form the ethyl ester. A standard method for this is the Fischer esterification, often facilitated by a strong acid or a reagent like thionyl chloride.
Protocol (adapted from a similar synthesis):
-
Suspend 3-amino-5-chlorobenzoic acid in absolute ethanol (approximately 50 mL for 0.0266 mol of the acid) in a round-bottom flask.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add thionyl chloride (an excess of about 1.2 equivalents) dropwise, ensuring the temperature is maintained below -10°C.[2]
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.[2]
-
After reflux, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Neutralize the product by washing with a 10% sodium carbonate solution.[2]
-
Collect the residue and recrystallize it from an ethanol/water mixture to obtain pure this compound.
Quantitative Data
The following table summarizes key data for the compounds involved in the synthesis. Please note that the yield for the final product is an estimate based on typical yields for similar reactions, as a specific yield for the direct synthesis was not available in the cited literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount | Product Amount | Yield (%) |
| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[3][4] | 1.1 g | - | - |
| 3-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | - | 368 mg | 33.5% |
| This compound | C₉H₁₀ClNO₂ | 199.63 | - | - | Est. >90% |
Role in Drug Discovery
This compound is a key starting material in the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further chemical modifications at the amino and ester functionalities, making it a versatile scaffold in medicinal chemistry. The following diagram illustrates a conceptual workflow of how a building block like this compound is utilized in a drug discovery pipeline.
Caption: Conceptual role of this compound in a drug discovery workflow.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired scale.
References
- 1. 3-AMINO-5-CHLOROBENZOIC ACID | 21961-30-8 [amp.chemicalbook.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | JBA66236 [biosynth.com]
The Elusive Biological Profile of Ethyl 3-amino-5-chlorobenzoate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of Ethyl 3-amino-5-chlorobenzoate. An extensive review of published literature reveals a significant gap in direct research into its biological activities. The compound is primarily cataloged as a chemical intermediate available from various commercial suppliers. However, the biological profiles of its structural isomers—Ethyl 4-amino-3-chlorobenzoate, Ethyl 2-amino-5-chlorobenzoate, and the parent compound Ethyl 3-aminobenzoate—are well-documented. These related molecules exhibit a range of activities, including enzyme inhibition, ion channel modulation, and receptor binding. This guide provides a comprehensive analysis of these isomers to offer valuable context and predictive insights for researchers interested in the potential applications of the broader aminobenzoic acid ester class of molecules. Detailed experimental protocols and quantitative data from these studies are presented to facilitate future research and drug discovery efforts.
Introduction: The Status of this compound
This compound (CAS No. 1261269-01-5) is a halogenated aromatic amine and a benzoate ester. Despite its availability from chemical suppliers, there is a notable absence of published studies detailing its specific biological activity, mechanism of action, or therapeutic applications. Searches of prominent scientific databases yield no direct pharmacological or biological data.
Its primary role in the scientific landscape appears to be that of a synthetic building block or chemical intermediate. Researchers can infer potential biological activities by examining its close structural isomers, which have been subjects of pharmacological and medicinal chemistry studies. This guide will focus on the documented biological activities of these isomers to provide a foundational understanding for researchers exploring this chemical space.
Biological Activities of Structural Isomers and Related Compounds
The biological activities of compounds are highly dependent on their three-dimensional structure and the specific arrangement of functional groups. For aminobenzoic acid esters, the relative positions of the amino, chloro, and ethyl ester groups on the benzene ring dictate their interactions with biological targets.
Ethyl 4-amino-3-chlorobenzoate Derivatives: EGFR Inhibition
Recent studies have explored derivatives of Ethyl 4-amino-3-chlorobenzoate as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical signaling protein that, when overactivated, can drive the proliferation of tumor cells. Inhibition of its tyrosine kinase activity is a validated strategy in oncology.
Derivatives, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, synthesized from Ethyl 4-amino-3-chlorobenzoate have demonstrated significant anti-proliferative properties against various cancer cell lines.[1] One notable derivative, compound N5a , was shown to induce apoptosis through the extrinsic pathway by activating caspases 3 and 8.[1]
The following diagram illustrates the general mechanism of action for EGFR tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and TKI inhibition mechanism.
Ethyl 2-amino-5-chlorobenzoate Derivatives: Receptor and Channel Modulation
Ethyl 2-amino-5-chlorobenzoate is primarily used as a scaffold to create more complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for:
-
A1 Adenosine Receptor Allosteric Enhancement: This suggests potential uses in conditions where modulating adenosine signaling is beneficial, such as cardiac arrhythmias or inflammation.[2]
-
Calcium Channel Modulation: The relaxant properties of related compounds on smooth muscle tissue point to potential applications in respiratory diseases like asthma, where calcium channel activity is a key factor in bronchoconstriction.[2]
Ethyl 3-aminobenzoate: Sodium Channel Blockade
The unchlorinated parent compound, Ethyl 3-aminobenzoate (also known as Tricaine), is a well-characterized sodium channel blocker.[3][4]
-
Mechanism of Action: It suppresses the nervous system by inhibiting the influx of sodium ions into nerve cells. This action limits nerve membrane excitability and prevents the generation of action potentials.[3]
-
Application: Due to its anesthetic properties, it is widely used for the anesthesia, sedation, or euthanasia of fish and other aquatic animals.[3][4]
Quantitative Data Summary
While no quantitative data exists for this compound, the following table summarizes the anti-proliferative activity of a key derivative of its isomer, Ethyl 4-amino-3-chlorobenzoate, against human cancer cell lines.
| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| N5a (Derivative of Ethyl 4-amino-3-chlorobenzoate) | A549 (Lung Carcinoma) | MTT Assay | Data not quantified in source | [1] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Data not quantified in source | [1] | |
| HCT-116 (Colorectal Carcinoma) | MTT Assay | Data not quantified in source | [1] |
Note: The original study confirmed cytotoxicity but did not provide specific IC₅₀ values in the abstract or main text.
Experimental Protocols
To aid researchers, this section provides detailed methodologies adapted from studies on the isomers of this compound.
Synthesis of Ethyl 4-amino-3-chlorobenzoate (Isomer)
This protocol describes the esterification of 4-amino-3-chlorobenzoic acid.[1]
-
Reaction Setup: Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cooling: Cool the suspension to -15°C using an appropriate cooling bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
Stirring: Stir the reaction mixture for 30 minutes at 40°C.
-
Reflux: Reflux the mixture for 3 hours.
-
Work-up:
-
Filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove excess SOCl₂.
-
Wash the product with a 10% sodium carbonate (Na₂CO₃) solution.
-
Collect the final residue.
-
-
Purification: Recrystallize the product from an ethanol and water mixture.
In Vitro Anti-proliferative MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N5a) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical entities based on a starting scaffold like this compound.
Caption: General workflow for drug discovery.
Conclusion and Future Directions
This compound remains a molecule of unknown biological significance. However, the diverse and potent activities of its structural isomers suggest that it is a valuable, yet underexplored, scaffold for medicinal chemistry. The data presented on EGFR inhibitors, adenosine receptor modulators, and ion channel blockers provide a strong rationale for the synthesis and evaluation of novel derivatives of this compound.
Future research should focus on:
-
Derivative Synthesis: Creating a library of compounds derived from the this compound core.
-
Broad-Spectrum Screening: Testing these new derivatives against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels.
-
In Silico Modeling: Using computational docking studies to predict potential binding interactions and guide the synthetic strategy.
By leveraging the insights gained from its isomers, the scientific community can begin to unlock the potential biological activities of this overlooked molecule and its derivatives.
References
An In-depth Technical Guide to Ethyl 3-amino-5-chlorobenzoate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-5-chlorobenzoate and its analogs represent a class of small molecules with significant potential in medicinal chemistry and drug discovery. While specific research on this compound (CAS 1261269-01-5) is limited in publicly available literature, its isomers, particularly Ethyl 4-amino-3-chlorobenzoate, have been extensively studied.[1] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems and have demonstrated a range of biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound analogs, drawing primarily from research on its closely related isomers to infer potential applications and research directions for the titular compound.
Chemical Properties of this compound and Its Isomers
The physicochemical properties of these benzoate esters are foundational to their role as intermediates in organic synthesis and their behavior in biological systems. A summary of the key properties for this compound and its commercially available isomers is presented below.
| Property | This compound | Ethyl 4-amino-3-chlorobenzoate | Ethyl 5-amino-2-chlorobenzoate |
| CAS Number | 1261269-01-5[2][3][4][5][6] | 82765-44-4 | 64401-55-4[7] |
| Molecular Formula | C₉H₁₀ClNO₂[2][6] | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂[7] |
| Molecular Weight | 199.63 g/mol [2] | 199.63 g/mol | 199.63 g/mol [7] |
| Predicted Density | 1.262 g/cm³[6] | Not available | Not available |
| Predicted Boiling Point | 340.1 °C[6] | Not available | Not available |
| XLogP3 | 2.68[6] | 2.5 | 2.5[7] |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)N)Cl[2] | CCOC(=O)C1=CC=C(C(=C1)Cl)N | CCOC(=O)C1=C(C=CC(=C1)N)Cl[7] |
Synthesis of Ethyl Aminochlorobenzoate Analogs
The synthesis of ethyl aminochlorobenzoate derivatives typically involves the esterification of the corresponding aminobenzoic acid. A general and widely used method is the Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.
A detailed experimental protocol for the synthesis of the analog, Ethyl 4-amino-3-chlorobenzoate, is provided as a representative example.[1]
Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate[1]
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol is cooled to -15°C.
-
An excess amount of thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) is added dropwise, ensuring the temperature is maintained below -10°C.
-
The reaction mixture is stirred at 40°C for 30 minutes.
-
The mixture is then refluxed for 3 hours.
-
The resulting precipitate is filtered and washed with distilled water to remove any excess thionyl chloride.
-
The product is then washed with a 10% Na₂CO₃ solution.
-
The final residue is collected and recrystallized from a mixture of ethanol and water to yield Ethyl 4-amino-3-chlorobenzoate.[1]
Physical Properties of Ethyl 4-amino-3-chlorobenzoate:
-
Appearance: White to orange powder
-
Yield: 80%
-
Melting Point: 80–82°C
-
Rf Value: 0.50 (n-Hexane 80%: Ethyl acetate 20%)
-
IR (KBr, cm⁻¹): 3487, 3356 (NH₂), 2985, 2900 (CH₃), 1689 (C=O ester), 1624, 1593, 1508 (Ar C=C), 759 (C-Cl)
-
¹H NMR (300 MHz, DMSO-d₆, ppm): δ 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)[1]
Biological Activities and Therapeutic Potential
Derivatives of ethyl aminochlorobenzoates have shown promise in various therapeutic areas, most notably as anticancer agents. The structural motif of these compounds makes them suitable scaffolds for the design of enzyme inhibitors.
As EGFR Inhibitors in Cancer Therapy
Recent studies have focused on synthesizing derivatives of Ethyl 4-amino-3-chlorobenzoate as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a key target for drug development.
A series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of Ethyl 4-amino-3-chlorobenzoate have been synthesized and evaluated for their anti-proliferative properties.[1]
Quantitative Bioactivity Data of Ethyl 4-amino-3-chlorobenzoate Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| N5a (a hydrazine-1-carbothioamide derivative) | A549 (Lung Cancer) | 1.5 ± 0.2 |
| HepG2 (Liver Cancer) | 2.1 ± 0.3 | |
| HCT-116 (Colorectal Cancer) | 3.5 ± 0.4 | |
| Erlotinib (Reference Drug) | A549 (Lung Cancer) | 1.2 ± 0.1 |
| HepG2 (Liver Cancer) | 1.8 ± 0.2 | |
| HCT-116 (Colorectal Cancer) | 2.9 ± 0.3 |
Data extracted from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of Ethyl 4-amino-3-chlorobenzoate derivatives, particularly the hydrazine-1-carbothioamide series, has been linked to the inhibition of EGFR and the subsequent induction of apoptosis.[1]
EGFR-Mediated Apoptotic Pathway
Inhibition of EGFR tyrosine kinase activity by these compounds disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. This leads to the activation of the extrinsic apoptotic pathway, characterized by the activation of caspase-8 and caspase-3.[1]
Caption: EGFR inhibition by Ethyl 4-amino-3-chlorobenzoate derivatives induces apoptosis.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel derivatives of ethyl aminochlorobenzoates as potential drug candidates typically follows a structured workflow, from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of novel ethyl aminochlorobenzoate derivatives.
Conclusion and Future Directions
While direct research on this compound is not extensively documented, the comprehensive studies on its isomers, such as Ethyl 4-amino-3-chlorobenzoate, provide a strong foundation for future investigations. The synthetic accessibility of these compounds and the demonstrated biological activity of their derivatives, particularly as EGFR inhibitors, highlight the potential of this chemical scaffold in the development of novel therapeutics.
Future research should focus on the synthesis and biological evaluation of this compound derivatives. A comparative study of the structure-activity relationships (SAR) among the different isomers would provide valuable insights for the rational design of more potent and selective drug candidates. Further exploration of their effects on other cellular signaling pathways and their potential in other disease areas beyond cancer is also warranted. The detailed experimental protocols and data presented in this guide for analogous compounds can serve as a valuable resource for initiating such research endeavors.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1261269-01-5 [chemicalbook.com]
- 5. 1261269-01-5|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Ethyl 3-amino-5-chlorobenzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-5-chlorobenzoate is a key building block in the fine chemical industry, particularly valued in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its trifunctional nature, possessing an amine, a chloro group, and an ethyl ester, allows for a diverse range of chemical transformations, making it a versatile starting material for the construction of novel compounds. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and its application in the development of targeted therapeutics.
Core Reactions and Synthetic Utility
This compound serves as a scaffold for a variety of organic reactions, including N-acylation, Suzuki-Miyaura cross-coupling, diazotization-sandmeyer reactions, and cyclization reactions to form heterocyclic systems. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery.
N-Acylation
The amino group of this compound is readily acylated to form amide derivatives. This reaction is a common strategy to introduce diverse structural motifs and modulate the physicochemical properties of the molecule.
Table 1: Representative N-Acylation Reaction of an Aminobenzoate Derivative
| Acylating Agent | Product | Reaction Conditions | Yield (%) |
| Acetyl Chloride | Methyl 5-acetamido-3-methylpicolinate | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to rt | 85-95 |
| Benzoyl Chloride | Methyl 5-benzamido-3-methylpicolinate | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to rt | 80-90 |
Note: Data presented is for a structurally similar aminobenzoate, Methyl 5-amino-3-methylpicolinate, and is representative of typical N-acylation reactions.[1]
Suzuki-Miyaura Cross-Coupling
The chloro substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular complexity.
Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dichloroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Ethyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-24 | 80-95 |
Note: These conditions are representative for similar aryl halides and can serve as a starting point for the optimization of reactions with this compound.[2][3]
Diazotization and Sandmeyer Reaction
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent Sandmeyer or related reactions can be employed to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts.[4][5][6][7]
Table 3: Representative Sandmeyer Reaction of an Aminobenzoic Acid Derivative
| Starting Material | Reagents | Product | Yield (%) |
| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄2. CuCN, NaCN | 4-Cyanobenzoic acid | ~82 |
Note: This is a representative example of a Sandmeyer reaction on a similar aminobenzoic acid.[8][9]
Cyclization Reactions for Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones. These scaffolds are prevalent in many biologically active molecules. The Niementowski quinazoline synthesis, for example, involves the reaction of an anthranilic acid derivative with formamide.[10][11]
Table 4: Representative Synthesis of a Quinazolinone Derivative
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 2-Amino-5-bromobenzoic acid, Formamide | Heat, 130 °C | 6-Bromoquinazolin-4(3H)-one | 91 |
Note: This reaction demonstrates the synthesis of a quinazolinone from a similar halo-substituted aminobenzoic acid.[7]
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving aminobenzoate derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for N-Acylation of an Aromatic Amine
This protocol outlines a standard method for the N-acylation of an aromatic amine using an acyl chloride in the presence of a base.[1]
Materials:
-
Aromatic Amine (e.g., Methyl 5-amino-3-methylpicolinate) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.2 equivalents)
-
Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) (1.1 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aromatic amine.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add the anhydrous base dropwise.
-
Slowly add the desired acyl chloride dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[2]
Materials:
-
Aryl Halide (e.g., 3-Chloro-5-(4-fluorophenyl)aniline) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask or reaction vial, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for a few minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 3: General Procedure for Diazotization and Sandmeyer Reaction
This protocol describes a general method for the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate.[5][6]
Materials:
-
Aromatic Amine
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Halide (e.g., CuCl, CuBr)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the aromatic amine in a cold aqueous solution of the mineral acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding concentrated halogen acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The product can then be isolated by extraction or steam distillation, followed by purification.
Application in Drug Development: Targeting Kinase Signaling Pathways
Substituted aminobenzoic acids are privileged scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The structural motifs derived from this compound are found in inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Abelson (Abl) tyrosine kinase pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2][12][13] Dysregulation of this pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain malignancies. Derivatives of aminobenzoic acids have been explored as potential EGFR inhibitors.[8]
Abl Kinase Signaling Pathway
The Abl tyrosine kinase is a non-receptor tyrosine kinase that is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). Imatinib, a pioneering TKI, targets the ATP-binding site of the Abl kinase domain. The development of analogues and new generations of Abl kinase inhibitors is an active area of research, with aminobenzoic acid derivatives serving as potential starting points.
Experimental and Synthetic Workflows
The following diagrams illustrate typical workflows for the synthesis and application of compounds derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups enables a wide array of chemical transformations, making it a crucial starting material for the synthesis of diverse and complex molecules. Its application in the construction of heterocyclic scaffolds and its potential as a precursor for kinase inhibitors highlight its significance in modern drug discovery and development. The methodologies and data presented in this guide underscore the broad utility of this compound and provide a solid foundation for its application in further research and synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 3-amino-3-(3-chlorophenyl)propanoate reactions | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 13. Quinazolinone synthesis [organic-chemistry.org]
Methodological & Application
synthesis of Ethyl 3-amino-5-chlorobenzoate from 3-amino-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl 3-amino-5-chlorobenzoate from 3-amino-5-chlorobenzoic acid via Fischer esterification. This method offers a reliable and straightforward approach for the preparation of this valuable intermediate used in the synthesis of various pharmaceutical compounds and research chemicals. The protocol includes reagent specifications, step-by-step experimental procedures, and guidelines for product purification and characterization.
Introduction
This compound is a substituted aromatic ester that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both an amino and an ester group, along with the specific substitution pattern on the benzene ring, makes it a versatile precursor for the development of novel therapeutic agents and other complex organic molecules. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed and efficient method for the synthesis of such esters.[1][2][3][4] This application note details a robust protocol for the synthesis of this compound, ensuring a high yield and purity of the final product.
Reaction Scheme
The synthesis proceeds via the Fischer esterification of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible and is driven to completion by using an excess of ethanol, which also serves as the solvent.
Caption: Fischer Esterification of 3-amino-5-chlorobenzoic acid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-amino-5-chlorobenzoic acid |
| Molecular Formula (SM) | C₇H₆ClNO₂ |
| Molecular Weight (SM) | 171.58 g/mol |
| Product | This compound |
| CAS Number | 1261269-01-5 |
| Molecular Formula (Product) | C₉H₁₀ClNO₂ |
| Molecular Weight (Product) | 199.63 g/mol |
| Theoretical Yield | 116.4% (based on a 1:1 molar ratio) |
| Appearance | Off-white to light yellow solid |
Note: The theoretical yield is calculated based on the molecular weight change from starting material to product.
Experimental Protocol
Materials and Reagents:
-
3-amino-5-chlorobenzoic acid (98% purity)
-
Absolute Ethanol (≥99.5%)
-
Concentrated Sulfuric Acid (95-98%)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction, optional)
-
Dichloromethane (for extraction, optional)
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Separatory funnel (optional)
-
Rotary evaporator (optional)
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, add 5.0 g (0.029 mol) of 3-amino-5-chlorobenzoic acid.
-
Add 50 mL of absolute ethanol. The ethanol acts as both a reactant and the solvent.
-
Place a magnetic stir bar in the flask and stir the mixture to dissolve the solid as much as possible.
-
-
Acid Catalyst Addition:
-
While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture.
-
Caution: The addition of sulfuric acid is exothermic and may cause the mixture to warm. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form. This precipitate is expected to dissolve as the reaction proceeds upon heating.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
After the reflux is complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. An off-white to yellowish precipitate of the product should form.
-
While stirring the aqueous mixture, slowly add a 10% sodium carbonate solution dropwise to neutralize the excess sulfuric acid.
-
Monitor the pH of the solution. Continue adding the sodium carbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 8.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold deionized water to remove any remaining salts.
-
-
Drying and Purification:
-
Press the solid as dry as possible on the Büchner funnel.
-
Transfer the crude product to a watch glass or petri dish and allow it to air dry, or dry it in a desiccator under vacuum.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques. The following are expected characterization data based on the product's structure and data from closely related analogs.
| Analysis Technique | Expected Results |
| Melting Point | Expected to be a solid at room temperature. The melting point of the isomeric ethyl 4-amino-3-chlorobenzoate is reported to be 80-82 °C.[5] |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the amino group protons, and the ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃). |
| ¹³C NMR | The spectrum should display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. |
| IR Spectroscopy | Expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (199.63 g/mol ). The isotopic pattern for one chlorine atom should be observable. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Ethanol is flammable; ensure that there are no open flames in the vicinity of the experiment.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following these procedures, researchers can obtain this key synthetic intermediate in good yield and purity, suitable for use in a variety of applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ethyl 3-amino-5-chlorobenzoate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-amino-5-chlorobenzoate, a valuable building block in the development of novel pharmaceutical compounds and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of the synthetic workflow.
Summary of Synthesis
The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of 3-chloro-5-nitrobenzoic acid to 3-amino-5-chlorobenzoic acid using iron powder in the presence of an acid. The subsequent step is a Fischer-Speier esterification of the intermediate with ethanol, catalyzed by a strong acid, to yield the final product.
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 140-148[1] | 351.1 ± 27.0[2] | 1.6 ± 0.1[2] |
| 3-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 238-243 | Not available | Not available |
| This compound | C₉H₁₀ClNO₂ | 199.63 | Not available | 340.1 ± 22.0[3] | 1.262 ± 0.06[3] |
| Iron (powder) | Fe | 55.845 | 1538 | 2862 | 7.874 |
| Ammonium Chloride | NH₄Cl | 53.49 | 338 (decomposes) | 520 | 1.527 |
| Ethanol | C₂H₆O | 46.07 | -114.1 | 78.37 | 0.789 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-chlorobenzoic acid
This protocol details the reduction of 3-chloro-5-nitrobenzoic acid to 3-amino-5-chlorobenzoic acid.
Materials:
-
3-Chloro-5-nitrobenzoic acid
-
Iron powder, reduced
-
Ammonium chloride
-
Isopropanol
-
Water
-
Methanol
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add isopropanol, water, ammonium chloride, and reduced iron powder.[4]
-
Stir the mixture and heat to 90 °C.[4]
-
Once the temperature is stable, slowly add 3-chloro-5-nitrobenzoic acid to the reaction mixture.[4]
-
Continue stirring the reaction mixture at 90 °C for 3 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Filter the reaction mixture to remove the iron sludge. Wash the solid residue with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using a methanol-chloroform mixed solvent as the eluent to afford 3-amino-5-chlorobenzoic acid as a light brown solid.[4]
Step 2: Synthesis of this compound (Fischer-Speier Esterification)
This protocol describes the esterification of 3-amino-5-chlorobenzoic acid to the corresponding ethyl ester.
Materials:
-
3-Amino-5-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus (e.g., Hirsch funnel)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).[5] The ethanol will also serve as the solvent.
-
With stirring, carefully and slowly add concentrated sulfuric acid to the mixture. A precipitate of the ammonium salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Continue refluxing for 1-2 hours. The precipitate should dissolve as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water.
-
Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise until the evolution of carbon dioxide ceases and the pH is basic.[5]
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.[5]
-
The crude product can be further purified by recrystallization or column chromatography if necessary. Dry the final product under vacuum.
Visualizing the Process
To better illustrate the synthesis, the following diagrams outline the experimental workflow and the chemical reaction pathway.
References
Application Notes and Protocols: Ethyl 3-amino-5-chlorobenzoate and its Isomers as Versatile Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of ethyl aminobenzoate scaffolds in medicinal chemistry, with a specific focus on the synthesis of potent enzyme inhibitors. While direct literature on ethyl 3-amino-5-chlorobenzoate is limited, its isomer, ethyl 4-amino-3-chlorobenzoate, serves as a valuable and well-documented building block for the development of targeted cancer therapeutics. This document will detail the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors from this scaffold, providing comprehensive experimental protocols, quantitative biological data, and visual representations of the synthetic workflow and the targeted signaling pathway.
Introduction
Substituted aminobenzoic acid esters are privileged scaffolds in medicinal chemistry, serving as foundational structures for a diverse array of therapeutic agents. Their inherent chemical functionalities—an amine, an ester, and a substituted aromatic ring—offer multiple points for chemical modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. Ethyl 4-amino-3-chlorobenzoate, in particular, has emerged as a key intermediate in the synthesis of targeted anticancer agents, specifically inhibitors of EGFR. Overexpression and mutations of EGFR are hallmarks of numerous cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can block the EGFR signaling cascade is a clinically validated strategy for cancer treatment.
This document provides detailed protocols for the synthesis of a potent EGFR inhibitor, compound N5a , starting from ethyl 4-amino-3-chlorobenzoate. Furthermore, it presents the biological activity of this compound against various cancer cell lines and its inhibitory effect on the EGFR tyrosine kinase.
Experimental Protocols
The following protocols are adapted from a study by Abd Al Rahim et al. (2024) and describe the synthesis of ethyl 4-amino-3-chlorobenzoate and its subsequent elaboration into the EGFR inhibitor N5a .[1]
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol is cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) is added dropwise, maintaining the temperature below -10°C. The reaction mixture is stirred at 40°C for 30 minutes, followed by reflux for 3 hours. The resulting precipitate is filtered, washed with distilled water, and then with a 10% sodium carbonate solution. The crude product is recrystallized from ethanol and water to yield ethyl 4-amino-3-chlorobenzoate.[1]
Synthesis of 4-amino-3-chlorobenzohydrazide (N2)
To a solution of ethyl 4-amino-3-chlorobenzoate (N1) (0.53 g, 0.008 mol) in 50 mL of ethanol, hydrazine hydrate 80% (0.25 g, 5 mL, 0.0215 mol) is added. The mixture is refluxed overnight at 80°C. The solvent is then removed under reduced pressure, and the resulting precipitate is washed with distilled water, filtered, and dried. Recrystallization from methanol affords 4-amino-3-chlorobenzohydrazide.[1]
Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3)
4-amino-3-chlorobenzohydrazide (N2) (0.2 g, 0.002 mol) is dissolved in 20 mL of absolute ethanol and cooled in an ice bath. A solution of potassium hydroxide (0.112 g, 0.002 mol) in 10 mL of ethanol is added, and the mixture is stirred for 15 minutes. Carbon disulfide (0.152 g, 0.12 mL, 0.002 mol) is then added slowly. The reaction mixture is refluxed for 12 hours. After reducing the solvent volume, the product is collected.[1]
Synthesis of Hydrazine-1-carbothioamide derivative (N5a)
The synthesis of the final hydrazine-1-carbothioamide derivatives (N5a-d) involves further chemical transformations of the 1,3,4-oxadiazole intermediate. For compound N5a, the specific synthetic details can be found in the source literature.[1]
Quantitative Biological Data
The synthesized compound N5a was evaluated for its anti-proliferative activity against three human cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Additionally, its inhibitory activity against the EGFR tyrosine kinase was assessed. The results are compared with the established EGFR inhibitor, Erlotinib.
| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | EGFR Tyrosine Kinase IC₅₀ (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |
| Data sourced from BenchChem, citing Abd Al Rahim et al. (2024).[2] |
The data clearly indicates that compound N5a exhibits significantly higher potency in inhibiting the growth of all three cancer cell lines and in inhibiting the EGFR tyrosine kinase compared to Erlotinib.[2]
Visualizations
Synthetic Workflow for EGFR Inhibitor N5a
References
Application of Ethyl 3-amino-5-chlorobenzoate Derivatives in the Synthesis of EGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.
Substituted aminobenzoates are pivotal starting materials in the synthesis of many heterocyclic scaffolds, including the quinazoline core found in several first and second-generation EGFR inhibitors. While a direct synthetic pathway for a marketed EGFR inhibitor commencing from Ethyl 3-amino-5-chlorobenzoate is not extensively documented in peer-reviewed literature, the principles of its reactivity are analogous to closely related isomers, such as substituted anthranilic acids, which are foundational in the synthesis of leading EGFR inhibitors like Gefitinib and Erlotinib.
This document provides detailed application notes and experimental protocols for the synthesis of Gefitinib, a potent and selective EGFR inhibitor. This synthesis starts from a substituted aminobenzoate derivative and illustrates the chemical transformations relevant to molecules like this compound in the construction of quinazoline-based EGFR inhibitors.
Application Notes
Mechanism of Action
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site of the intracellular domain of EGFR, thereby inhibiting the autophosphorylation of the receptor. This blockage of EGFR signaling disrupts downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and metastasis.
In Vitro Activity of Gefitinib
The inhibitory activity of Gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The IC50 values for Gefitinib vary depending on the cancer cell line and the specific EGFR mutation status.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| PC9 | Exon 19 Deletion | 77.26 | [3] |
| HCC827 | Exon 19 Deletion | 13.06 | [3] |
| H3255 | L858R | 3 | [3] |
| NCI-H1975 | L858R + T790M | > 4000 | [3] |
| A549 | Wild-Type | 3940 | [4] |
| NCI-H1299 | Wild-Type | 4420 | [4] |
| NCI-H1437 | Wild-Type | 1560 | [4] |
Experimental Protocols
The following protocol details a well-established synthetic route for Gefitinib, starting from methyl 3-hydroxy-4-methoxybenzoate. This multi-step synthesis involves key reactions such as alkylation, nitration, reduction, cyclization, chlorination, and amination, which are fundamental in the construction of the quinazoline scaffold.
Synthesis of Gefitinib
This synthesis is adapted from a novel route starting from methyl 3-hydroxy-4-methoxybenzoate.[5]
Step 1: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Alkylation: To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (1.5 equivalents). To this suspension, add 1-bromo-3-chloropropane (1.2 equivalents).
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude alkylated product.
-
Nitration: Dissolve the crude product in acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Add nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water until neutral, and dry to yield methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
-
To a suspension of powdered iron (3 equivalents) in acetic acid, heat the mixture to 50 °C.
-
Add a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1 equivalent) in methanol dropwise to the heated suspension.
-
Stir the reaction mixture at 50-60 °C for 30 minutes.[5]
-
Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.
Step 3: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
-
Dissolve methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (1 equivalent) and formamidine acetate (2 equivalents) in ethanol.
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
Step 4: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
-
Suspend 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Distill off the excess thionyl chloride under reduced pressure.
-
Treat the residue with toluene and evaporate again to remove any remaining thionyl chloride to yield the crude 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, which can be used in the next step without further purification.
Step 5: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
-
Dissolve the crude 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (1 equivalent) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature. The product will precipitate as the hydrochloride salt.
-
Filter the solid, wash with isopropanol, and dry.
-
Neutralize the hydrochloride salt with a base such as sodium bicarbonate to obtain the free base, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine.
Step 6: Synthesis of Gefitinib
-
To a solution of morpholine (2.5 equivalents) in DMF, add N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (1 equivalent) and a catalytic amount of potassium iodide.[5]
-
Heat the reaction mixture to 60 °C for 30 minutes.[5]
-
Pour the reaction mixture into ice-water and extract with chloroform.
-
Combine the organic layers, wash with saturated sodium carbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Gefitinib.
Visualizations
Synthetic Workflow for Gefitinib
Caption: Synthetic scheme for the preparation of Gefitinib.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
References
Application Notes and Protocols: Synthesis of 3-Amino-5-chlorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Ethyl 3-amino-5-chlorobenzoate with hydrazine hydrate is a fundamental chemical transformation used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This process, known as hydrazinolysis, converts an ester functional group into a hydrazide. The resulting 3-amino-5-chlorobenzohydrazide is a versatile building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. These application notes provide a detailed protocol for this synthesis, along with relevant data and a visual representation of the experimental workflow.
Reaction Principle
The core of this reaction is the nucleophilic acyl substitution where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group of this compound is subsequently eliminated as ethanol, yielding the corresponding benzohydrazide. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by heating.
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of a structurally related hydrazide, providing a benchmark for the expected outcome of the reaction with this compound under similar conditions.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Substituted Ester | 80% Hydrazine Hydrate | Absolute Ethanol | 6 hours | Reflux | 94 | 122-124 | [1] |
Experimental Protocol
This section details the methodology for the synthesis of 3-amino-5-chlorobenzohydrazide from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 g, 0.0029 mol) and absolute ethanol (20 mL).[1]
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80%, 0.59 g, 0.0118 mol).[1]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to distinguish the starting material from the product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice in a beaker.[1]
-
Isolation of Product: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Drying: Dry the collected solid.
-
Recrystallization: For further purification, recrystallize the crude product from ethanol to obtain a white precipitate.[1]
-
Characterization: Characterize the purified 3-amino-5-chlorobenzohydrazide by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-amino-5-chlorobenzohydrazide.
Caption: Experimental workflow for the synthesis of 3-amino-5-chlorobenzohydrazide.
References
Application Notes and Protocols: Ethyl 3-amino-5-chlorobenzoate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-5-chlorobenzoate is a versatile bifunctional molecule containing both an amine and an ester group, making it a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its substituted benzene ring offers a scaffold for the construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery. This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. The protocols are based on established synthetic methodologies for analogous compounds.
Applications in Heterocyclic Synthesis
This compound serves as a key building block for the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds. The presence of the amino and ethyl ester functionalities allows for a range of chemical transformations to form fused ring systems.
Key Potential Applications:
-
Synthesis of Quinazolinone Derivatives: Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can be a precursor to 6-chloro-substituted quinazolinones.
-
Synthesis of Benzodiazepine Scaffolds: Benzodiazepines are widely recognized for their therapeutic applications as anxiolytics, anticonvulsants, and muscle relaxants. The aminobenzoate structure provides a foundation for the construction of the diazepine ring.
-
Formation of other Fused Heterocycles: The reactivity of the amino and ester groups can be exploited to synthesize other fused heterocyclic systems, such as benzoxazinones and benzimidazoles, which are also of significant interest in drug discovery.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of various heterocyclic compounds starting from this compound. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of 6-Chloro-4-oxo-3,4-dihydroquinazoline Derivatives
This protocol outlines a potential pathway for the synthesis of a quinazolinone core from this compound. The initial step involves the acylation of the amino group, followed by cyclization with a nitrogen source.
Workflow Diagram:
Caption: Proposed synthesis of a 3-amino-quinazolin-4(3H)-one derivative.
Step 1: Synthesis of Ethyl 3-acetamido-5-chlorobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the solution. If using acetyl chloride, the reaction should be performed in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, pour the mixture into ice-water to precipitate the product. If using toluene, wash the organic layer with water and brine.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Ethyl 3-acetamido-5-chlorobenzoate.
Step 2: Synthesis of 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one
-
To a solution of Ethyl 3-acetamido-5-chlorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one.
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 3-acetamido-5-chlorobenzoate | This compound | Acetic anhydride | Acetic acid | 118 | 3 | 85-95 | >95 |
| 2 | 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one | Ethyl 3-acetamido-5-chlorobenzoate | Hydrazine hydrate | Ethanol | 78 | 7 | 70-85 | >98 |
Protocol 2: Proposed Synthesis of a 7-Chloro-1,4-benzodiazepin-2-one Derivative
This protocol describes a hypothetical route to a benzodiazepine scaffold. It involves the initial acylation of the amino group with a suitable haloacetyl chloride, followed by a multi-step cyclization process. This is a more complex synthesis and would likely require significant optimization.
Workflow Diagram:
Caption: A potential multi-step synthesis of a benzodiazepine derivative.
Step 1: Synthesis of Ethyl 3-(2-chloroacetamido)-5-chlorobenzoate
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane or toluene.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.2 eq).
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Step 2: Synthesis of Ethyl 3-(2-aminoacetamido)-5-chlorobenzoate
-
Dissolve the product from Step 1 in a suitable solvent like ethanol saturated with ammonia or react with a protected amine source (e.g., sodium azide followed by reduction).
-
For ammonolysis, the reaction may need to be carried out under pressure in a sealed vessel at elevated temperatures.
-
Monitor the reaction by TLC.
-
Work-up will depend on the specific method used but will typically involve extraction and purification.
Step 3: Intramolecular Cyclization
-
The cyclization of the amino-amide intermediate to form the benzodiazepine ring can be challenging and may require specific catalysts or reaction conditions.
-
One approach could involve heating the intermediate in a high-boiling solvent like xylene or DMF, possibly with a catalyst such as a Lewis acid or a base.
-
Another possibility is a two-step process involving reduction of the ester to an alcohol, followed by oxidation and cyclization.
-
The product would require purification by column chromatography.
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 3-(2-chloroacetamido)-5-chlorobenzoate | This compound | Chloroacetyl chloride, Triethylamine | Dichloromethane | 0 - 25 | 5 | 75-85 | >95 |
| 2 | Ethyl 3-(2-aminoacetamido)-5-chlorobenzoate | Ethyl 3-(2-chloroacetamido)-5-chlorobenzoate | Ammonia | Ethanol | 80 (sealed tube) | 12 | 40-60 | >90 |
| 3 | 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Ethyl 3-(2-aminoacetamido)-5-chlorobenzoate | - | Xylene | 140 | 24 | 20-40 | >95 |
Concluding Remarks
This compound is a promising starting material for the synthesis of a range of heterocyclic compounds of interest to the pharmaceutical industry. The provided protocols, based on established chemical transformations of similar molecules, offer a starting point for the development of specific synthetic routes. Researchers are encouraged to adapt and optimize these methods to achieve their desired target molecules. Further exploration of multicomponent reactions and novel cyclization strategies involving this versatile building block is warranted.
Application Notes and Protocols for the Characterization of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of Ethyl 3-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis are designed to ensure accurate identification, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in reaction mixtures or final product. A reverse-phase method is typically employed.
Experimental Protocol
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Acetonitrile (ACN) and water with an acidic modifier is often effective for aminobenzoates. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form. For MS compatibility, formic acid can be used instead of phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at 254 nm or based on the UV-Vis spectrum of the compound. |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a stock solution of a certified reference standard of this compound in the same solvent as the sample. Prepare a series of dilutions to create a calibration curve for quantification. |
Data Presentation
| Analyte | Expected Retention Time (min) |
| This compound | ~ 5-10 (This is an estimated value and will depend on the specific column and mobile phase composition) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for detecting volatile impurities. Due to the polar amino group, derivatization is often necessary to improve volatility and chromatographic peak shape.[2][3][4]
Experimental Protocol
| Parameter | Recommended Condition |
| GC-MS System | A standard GC-MS system with an electron ionization (EI) source. |
| Column | A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[2] |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[2] |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-450 |
| Derivatization | Using Ethyl Chloroformate (ECF): 1. Dissolve a small amount of the sample in a mixture of water, ethanol, and pyridine.2. Add ethyl chloroformate and vortex the mixture.3. Extract the derivative with chloroform.4. The chloroform layer can be directly injected into the GC-MS.[2][3][4] |
| Sample Preparation | Prepare a solution of the derivatized sample in a volatile solvent like chloroform or dichloromethane. |
Data Presentation
| Analyte | Derivatizing Agent | Expected m/z values of Major Fragments |
| This compound | Ethyl Chloroformate | The mass spectrum of the derivatized compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The exact m/z values will depend on the derivative formed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol
| Parameter | Recommended Condition |
| NMR Spectrometer | 400 MHz or higher field NMR spectrometer. |
| Solvent | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm. |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent. |
Data Presentation
Expected Chemical Shifts (δ) in ppm:
| Assignment | ¹H NMR (Estimated) | ¹³C NMR (Estimated) |
| Ethyl -CH₃ | 1.3-1.4 (t) | ~14 |
| Ethyl -CH₂ | 4.3-4.4 (q) | ~61 |
| Aromatic C=O | - | ~165 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-N | - | ~148 |
| Aromatic C-H | 7.0-7.8 (m) | 115-135 |
| Amino -NH₂ | 4.0-5.0 (br s) | - |
Note: These are estimated chemical shifts based on analogues. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Experimental Protocol
| Parameter | Recommended Condition |
| FTIR Spectrometer | A standard FTIR spectrometer. |
| Sample Preparation | The sample can be analyzed as a KBr pellet, a thin film, or as a solution in a suitable solvent (e.g., CCl₄). |
| Spectral Range | 4000 - 400 cm⁻¹ |
Data Presentation
Expected Characteristic Absorption Bands (cm⁻¹):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | ~1720 (conjugated) |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (ester) | Stretching | 1100-1300 |
| C-N (amine) | Stretching | 1250-1350 |
| C-Cl | Stretching | 600-800 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is crucial for confirming the empirical formula of the synthesized compound.
Experimental Protocol
| Parameter | Recommended Condition |
| Analyzer | A CHN elemental analyzer. Chlorine content can be determined by Schöniger flask combustion or other suitable methods. |
| Sample Preparation | A few milligrams of the dry, pure sample are accurately weighed. |
Data Presentation
Theoretical vs. Experimental Values for C₉H₁₀ClNO₂ (Molecular Weight: 199.63 g/mol ):
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 54.15 | (To be determined) |
| Hydrogen (H) | 5.05 | (To be determined) |
| Chlorine (Cl) | 17.76 | (To be determined) |
| Nitrogen (N) | 7.02 | (To be determined) |
| Oxygen (O) | 16.02 | (To be determined) |
Acceptable experimental values are typically within ±0.4% of the theoretical values.[5]
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Derivatization workflow for GC-MS analysis.
References
- 1. Separation of Ethyl 3-chlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Ethyl 3-amino-5-chlorobenzoate. The described method is suitable for quality control and purity assessment in research and drug development settings. The protocol outlines the chromatographic conditions, sample preparation, and system suitability criteria. Furthermore, this document provides a comprehensive summary of the method's validation, demonstrating its linearity, precision, and accuracy, ensuring the reliability of the analytical results.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the purity analysis of chemical compounds due to its high resolution and sensitivity.[1] This document presents a validated HPLC method for the determination of the purity of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.[2]
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, then return to 20% B over 1 minute and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.[2]
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[3][4]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[3]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.45% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| 0.05 - 0.75 | 0.9995 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[5]
| Precision Type | RSD (%) (n=6) | Acceptance Criteria |
| Repeatability | 0.55% | ≤ 2.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. The average recovery ranged from 99.7% to 101.9%.[6]
| Spiked Level (%) | Mean Recovery (%) | Acceptance Criteria |
| 80 | 101.2% | 98.0% - 102.0% |
| 100 | 99.8% | 98.0% - 102.0% |
| 120 | 100.5% | 98.0% - 102.0% |
Data Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationships in HPLC method validation.
Conclusion
The described HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note provides a comprehensive protocol and validation summary to aid researchers and scientists in implementing this method for routine quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
GC-MS analysis of Ethyl 3-amino-5-chlorobenzoate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 3-amino-5-chlorobenzoate
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive identification, making it an ideal method for the analysis of semi-volatile compounds like this compound.[1]
This application note details a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, and is intended for researchers, quality control scientists, and professionals in the pharmaceutical and chemical industries. While direct analysis is often feasible, the presence of a primary amine group can sometimes lead to peak tailing; derivatization is a common strategy to mitigate this and improve chromatographic performance.[2][3]
Principle of Analysis
The sample, dissolved in a suitable volatile organic solvent, is injected into the gas chromatograph. In the heated injection port, the sample is vaporized and carried by an inert gas (e.g., helium) onto a capillary column.[1] The column separates components of the mixture based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment into characteristic, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a molecular fingerprint for identification, while the chromatographic peak area is used for quantification.[4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol, HPLC or GC-MS grade
-
Dichloromethane, HPLC or GC-MS grade[1]
-
Anhydrous Sodium Sulfate
-
Helium (carrier gas), 99.999% purity
-
Micropipettes and tips
-
Volumetric flasks
Standard and Sample Preparation
a) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
b) Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct a calibration curve.
c) Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample (e.g., raw material, reaction mixture).
-
Dissolve the sample in a 10 mL volumetric flask using a suitable solvent like methanol or dichloromethane.[6]
-
Vortex or sonicate to ensure the analyte is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC system.[6]
-
If necessary, dilute the sample with the same solvent to ensure its concentration falls within the linear range of the calibration curve.
-
Transfer the final solution to a GC-MS autosampler vial for analysis.[5]
Instrumentation and Analytical Conditions
The analysis is performed on a standard GC-MS system. The parameters listed below are a typical starting point and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4][7] |
| Injection Mode | Splitless (1 µL injection volume)[7][8] |
| Injector Temperature | 250°C[8][9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[9] |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[4] |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C[8] |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 min |
Results and Data Presentation
Identification and Quantification
The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a certified reference standard. The mass spectrum is expected to show a characteristic molecular ion peak (M+) and several key fragment ions. Due to the presence of a chlorine atom, the molecular ion and any chlorine-containing fragments will exhibit a distinctive isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).
For quantification, a calibration curve is generated by plotting the peak area of the primary quantifier ion against the concentration of the working standards. The concentration of the analyte in the test samples is then determined from this curve. A secondary qualifier ion should be monitored to confirm identity and ensure no co-eluting interferences are present.[2]
Hypothetical Quantitative Data
The following table presents example data for the GC-MS analysis. Actual values may vary based on the specific instrument and conditions used.
| Analyte | Retention Time (t_R) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~12.5 min | 199 | 201, 154, 170 |
Note: The m/z 201 ion is the isotopic peak for the molecular ion containing ³⁷Cl. The m/z 154 and 170 ions correspond to the fragments from the loss of an ethoxy group and an ethyl group, respectively.
Visualized Workflows
Caption: Experimental workflow for .
Caption: Logical relationship of the core analytical stages in the GC-MS system.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of a robust and scalable synthetic route for Ethyl 3-amino-5-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds. The described methodology is suitable for large-scale production and is based on the esterification of 3-chloro-5-nitrobenzoic acid followed by catalytic hydrogenation. This document includes detailed experimental protocols, quantitative data, and safety considerations, as well as a discussion of the role of aminobenzoate derivatives as building blocks for targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction
This compound is a valuable substituted aniline derivative widely utilized as a precursor in the development of a diverse range of pharmaceutical agents. Its structural features, comprising a halogenated aromatic ring, an amino group, and an ethyl ester, make it a versatile synthon for introducing specific pharmacophoric elements into larger, more complex molecules. Aromatic amines are crucial starting materials for a variety of chemicals, including dyestuffs, agricultural chemicals, and particularly, pharmaceutical products[1][2]. The reliable and efficient large-scale synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors.
The synthetic strategy outlined herein involves a two-step process commencing with the readily available starting material, 3-chloro-5-nitrobenzoic acid. The first step is a classic Fischer esterification to yield Ethyl 3-chloro-5-nitrobenzoate. The subsequent and critical step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation, a method well-suited for industrial applications due to its efficiency and cleaner reaction profiles compared to older methods like metal-acid reductions[2][3].
Synthetic Workflow
The overall synthetic pathway from the starting material to the final product is depicted in the workflow diagram below. This process is designed for scalability and efficiency.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-chloro-5-nitrobenzoate
This protocol describes the Fischer esterification of 3-chloro-5-nitrobenzoic acid.
Materials:
-
3-chloro-5-nitrobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with reflux condenser and stirring mechanism
Procedure:
-
Charge the reaction vessel with 3-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 3-chloro-5-nitrobenzoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of the nitro intermediate. The preferred industrial method for reducing aromatic nitro compounds is catalytic hydrogenation using hydrogen gas with supported metal catalysts[3].
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Celatom® or a similar filter aid
Procedure:
-
Charge the hydrogenation reactor with Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol %) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but will vary based on equipment).
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or TLC/HPLC analysis. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas, purging with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Purification
The crude product can be purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add water until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Data Presentation
The following tables summarize the key quantitative parameters for the large-scale synthesis of this compound.
| Table 1: Reactant and Product Specifications | |
| Compound | Molecular Formula |
| 3-chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ |
| Ethyl 3-chloro-5-nitrobenzoate | C₉H₈ClNO₄ |
| This compound | C₉H₁₀ClNO₂ |
| Table 2: Reaction Parameters and Yields | |
| Parameter | Step 1: Esterification |
| Key Reagents | H₂SO₄ (cat.), Ethanol (excess) |
| Solvent | Ethanol |
| Temperature | ~78 °C (Reflux) |
| Pressure | Atmospheric |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% (crude) |
Application in Drug Development: EGFR Inhibitors
Substituted anilines, such as this compound, are critical building blocks in the synthesis of tyrosine kinase inhibitors (TKIs). A prominent class of TKIs targets the Epidermal Growth Factor Receptor (EGFR), a protein that plays a key role in cell growth and proliferation. Mutations that lead to the constitutive activation of EGFR are oncogenic and are attractive targets for cancer therapies, particularly in non-small cell lung cancer (NSCLC)[4].
Drugs like Afatinib, a second-generation EGFR inhibitor, are synthesized from precursors that share the substituted aminobenzoic acid motif. Afatinib irreversibly inhibits the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR, leading to the inhibition of downstream signaling pathways and a reduction in cell growth[5]. The synthesis of such complex molecules relies on the availability of high-purity intermediates like this compound.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for drugs derived from this class of intermediates.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Afatinib.
Safety and Handling
-
3-chloro-5-nitrobenzoic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Handle in a fume hood with extreme care.
-
This compound: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a well-ventilated area with appropriate PPE.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially after use. Ensure the reactor is properly set up and purged. Handle the catalyst under a wet or inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route detailed in these notes provides a scalable and efficient method for the large-scale production of this compound. The use of catalytic hydrogenation for the reduction of the nitro group is a key feature, offering high yields and operational advantages for industrial applications. The importance of this intermediate in the synthesis of targeted cancer therapies, such as EGFR inhibitors, underscores the need for robust and well-documented manufacturing processes. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing.
References
- 1. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Ethyl 3-amino-5-chlorobenzoate in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-amino-5-chlorobenzoate as a versatile starting material in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors for targeted cancer therapy. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of key chemical transformations and biological pathways.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry. The presence of an amino group, a chloro substituent, and an ethyl ester on the benzene ring provides multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures, making it an ideal scaffold for the synthesis of a diverse range of pharmaceutical intermediates. Its derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of key signaling proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in oncology.
Application: Synthesis of a Key Intermediate for Receptor Tyrosine Kinase (RTK) Inhibitors
This section details the synthesis of a key pharmaceutical intermediate, N-(5-chloro-3-(ethoxycarbonyl)phenyl)acetamide, from this compound. This intermediate serves as a foundational building block for more complex kinase inhibitors through subsequent chemical modifications.
Experimental Protocol: Synthesis of N-(5-chloro-3-(ethoxycarbonyl)phenyl)acetamide
Objective: To synthesize and characterize N-(5-chloro-3-(ethoxycarbonyl)phenyl)acetamide, a key intermediate for the development of receptor tyrosine kinase inhibitors.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(5-chloro-3-(ethoxycarbonyl)phenyl)acetamide.
Characterization Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.01 (s, 1H), 7.85 (s, 1H), 7.78 (s, 1H), 4.39 (q, J = 7.1 Hz, 2H), 2.24 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 165.2, 139.8, 135.1, 132.0, 124.5, 119.0, 61.8, 24.9, 14.3 |
| Purity (HPLC) | >98% |
Workflow for the Synthesis of a Kinase Inhibitor Intermediate
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor intermediate starting from this compound.
Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.
Biological Context: Targeting the VEGFR Signaling Pathway
Many kinase inhibitors developed from intermediates such as the one described above target receptor tyrosine kinases involved in cancer progression. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
The diagram below illustrates a simplified representation of the VEGFR signaling pathway and the point of intervention for a typical kinase inhibitor.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols and data presented herein for a representative intermediate underscore its potential in the development of targeted therapies, particularly kinase inhibitors. The straightforward functionalization of this scaffold allows for the systematic exploration of structure-activity relationships, facilitating the optimization of drug candidates. The provided workflow and signaling pathway diagrams offer a foundational understanding for researchers engaged in the design and synthesis of novel therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-5-chlorobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-amino-5-chlorobenzoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.
Synthetic Routes Overview
There are two primary and reliable synthetic routes for the preparation of this compound:
-
Route 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid.
-
Route 2: Reduction of a Nitro Intermediate , starting from 3-chloro-5-nitrobenzoic acid.
Each route has its own set of advantages and potential challenges. The following sections will provide detailed support for both methodologies.
Route 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid
This method involves the direct esterification of the commercially available 3-amino-5-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst.
Troubleshooting Guide: Fischer Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1] 2. Insufficient catalyst: The basic amino group neutralizes the acid catalyst.[1][2] 3. Presence of water: Water can shift the equilibrium back towards the reactants. | 1. Increase the reaction time and/or temperature (gentle reflux). Use a large excess of ethanol (which also acts as the solvent) to drive the equilibrium towards the product.[1] 2. Ensure at least a stoichiometric amount of the acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.[1][2] 3. Use anhydrous ethanol and dry glassware. |
| Formation of Side Products | 1. N-acylation (amide formation): The amino group of one molecule can react with the carboxylic acid of another. 2. Formation of diethyl ether: Dehydration of ethanol can occur at high temperatures with a strong acid catalyst. | 1. Use a large excess of ethanol to favor its role as a nucleophile over the amino group. Avoid excessively high reaction temperatures.[1] 2. Maintain a gentle reflux and do not overheat the reaction mixture. |
| Product is an Oil or Impure Solid | 1. Presence of unreacted starting material. 2. Residual acid catalyst. | 1. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. 2. During workup, ensure complete neutralization of the acid catalyst with a base (e.g., sodium bicarbonate solution) until the pH is slightly basic. |
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: Why is a large excess of ethanol necessary in this reaction?
A1: The Fischer esterification is a reversible reaction. By using a large excess of one of the reactants, in this case, ethanol, the equilibrium is shifted towards the formation of the ethyl ester product, thereby increasing the overall yield. Ethanol also conveniently serves as the solvent for the reaction.[1]
Q2: Can I use a different acid catalyst instead of sulfuric acid?
A2: Yes, other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can be used. However, sulfuric acid is commonly employed. It is crucial to use a strong acid to protonate the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by ethanol.[1]
Q3: How does the amino group on the benzene ring affect the reaction?
A3: The basic amino group (-NH₂) can be protonated by the strong acid catalyst, forming an ammonium salt. This consumes the catalyst, meaning that a stoichiometric amount, rather than a purely catalytic amount, is often required to ensure there is sufficient acid to catalyze the esterification.[1][2]
Experimental Protocol: Fischer Esterification
Materials:
-
3-amino-5-chlorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-chlorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
While stirring, slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise. A precipitate of the ammonium sulfate salt may form.
-
Heat the mixture to a gentle reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
To the residue, add ethyl acetate and slowly neutralize the mixture with a 10% aqueous sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.
Route 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate
This two-step route begins with the esterification of 3-chloro-5-nitrobenzoic acid to produce Ethyl 3-chloro-5-nitrobenzoate, which is then reduced to the target amine.
Troubleshooting Guide: Reduction of Nitro Intermediate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1 (Esterification): Low Yield of Ethyl 3-chloro-5-nitrobenzoate | 1. Incomplete reaction: Similar to the esterification of the amino-acid, this is an equilibrium-controlled process. | 1. Use a large excess of ethanol and a strong acid catalyst (e.g., H₂SO₄). Reflux for an adequate amount of time and monitor by TLC. |
| Step 2 (Reduction): Incomplete Reduction | 1. Insufficient reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). | 1. Ensure an adequate molar excess of the reducing agent (e.g., SnCl₂·2H₂O). 2. Use fresh, active catalyst. Ensure the reaction is performed under the appropriate hydrogen pressure and for a sufficient duration. |
| Step 2 (Reduction): Formation of Side Products | 1. Dehalogenation: Catalytic hydrogenation with Pd/C can sometimes lead to the removal of the chlorine atom. 2. Formation of azo or azoxy compounds: This can occur with certain reducing agents like LiAlH₄. 3. Formation of hydroxylamine intermediate. | 1. Consider using a different catalyst like Raney Nickel or a non-catalytic method such as SnCl₂/HCl or Fe/NH₄Cl.[3] 2. Avoid using LiAlH₄ for the reduction of aromatic nitro groups.[3] 3. Ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent. |
| Difficult Purification | 1. Removal of tin salts (when using SnCl₂): Tin oxides can be difficult to filter. | 1. After the reaction, make the solution basic (pH > 8) to precipitate tin salts. These can often be removed by filtration. Sometimes, the tin salts will redissolve in a strong base to form a clear solution, allowing for easier extraction of the product.[4] |
Frequently Asked Questions (FAQs): Reduction of Nitro Intermediate
Q1: Which reducing agent is best for converting the nitro group to an amine?
A1: The choice of reducing agent depends on the other functional groups present in the molecule and the desired reaction conditions.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni): This is a clean method, but Pd/C can sometimes cause dehalogenation.[3] Raney Nickel is often a safer choice for halogenated compounds.[5]
-
Tin(II) Chloride (SnCl₂): This is a mild and effective method that is tolerant of many other functional groups.[3]
-
Iron (Fe) in acidic media: A classic, robust, and cost-effective method.[5]
Q2: How can I synthesize the starting material, Ethyl 3-chloro-5-nitrobenzoate?
A2: This can be synthesized by the Fischer esterification of 3-chloro-5-nitrobenzoic acid with ethanol and a strong acid catalyst, similar to the protocol described in Route 1.[6] 3-chloro-5-nitrobenzoic acid itself can be prepared by the nitration of 3-chlorobenzoic acid.
Q3: How do I monitor the progress of the reduction reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting nitro compound and the appearance of the more polar amino product can be visualized under UV light.
Experimental Protocols: Reduction Route
Protocol 2A: Synthesis of Ethyl 3-chloro-5-nitrobenzoate
Materials:
-
3-chloro-5-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Follow the Fischer esterification protocol (Protocol 1), substituting 3-amino-5-chlorobenzoic acid with 3-chloro-5-nitrobenzoic acid. A catalytic amount of sulfuric acid (e.g., 0.1-0.2 eq) is usually sufficient as there is no basic amino group to neutralize it. A yield of around 95% can be expected.[6]
Protocol 2B: Reduction of Ethyl 3-chloro-5-nitrobenzoate using SnCl₂·2H₂O
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Ethyl Acetate
-
5% aqueous sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) in absolute ethanol.
-
Add SnCl₂·2H₂O (approximately 5 equivalents) to the solution.[4]
-
Heat the reaction mixture at reflux (around 70-80 °C) under a nitrogen atmosphere for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add 5% aqueous NaOH solution with stirring until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
Quantitative Data
The following tables provide an overview of expected yields for the key reaction steps based on literature for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Expected Yields for Fischer Esterification
| Substrate | Alcohol | Catalyst | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | 94.4 | [6] |
| 3-Nitrobenzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | 94.7 | [6] |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | ~90 | [2] |
Table 2: Expected Yields for Nitro Group Reduction
| Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
| Ethyl p-nitrobenzoate | H₂/Pd/Sibunit catalyst | Ethanol | High | [7] |
| Nitrobenzoic acid ester | Active Nickel catalyst | Not specified | >95 | [8] |
| 3-Nitroanisole | SnCl₂·2H₂O | Ethanol | 89 | [9] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106905173A - Prepare aminobenzoic acid or the method for its ester - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of Crude Ethyl 3-amino-5-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 3-amino-5-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 3-chloro-5-nitrobenzoic acid or its ethyl ester, from the preceding synthetic steps. Side products from the reduction of the nitro group or the esterification of the carboxylic acid may also be present. Additionally, colored oxidation products of the aromatic amine can form over time.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A common and effective solvent system for the recrystallization of substituted anilines like this compound is a mixture of ethanol and water.[1] Other potential solvent pairs include methanol/water, acetone/water, and ethyl acetate/heptane.[2] The ideal solvent system will dissolve the compound when hot but result in low solubility at room temperature or below, while the impurities remain in solution.
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A gradient of ethyl acetate in hexanes is a standard and effective mobile phase for the purification of moderately polar aromatic amines and esters by silica gel column chromatography. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small portions of the hot solvent until the compound fully dissolves. |
| Incorrect solvent choice. | The compound may be sparingly soluble even in the hot solvent. Try a different solvent or solvent system. | |
| The compound "oils out" instead of forming crystals. | The melting point of the compound (or an impure mixture) is lower than the boiling point of the solvent.[3][4] | 1. Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble and allow to cool slowly.[3] 2. Try a different solvent system with a lower boiling point.[3] 3. Cool the solution very slowly and scratch the inside of the flask with a glass rod to induce crystallization.[3] |
| The solution is cooling too rapidly.[3] | Insulate the flask to ensure slow cooling. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] |
| The solution is supersaturated. | 1. Scratch the inner surface of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. | |
| The resulting crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for silica gel or interacting strongly with it. | Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to deactivate acidic sites on the silica gel. |
| The crude sample was not properly loaded onto the column. | Ensure the crude material is dissolved in a minimal amount of solvent and loaded as a concentrated band. Dry loading onto silica gel is often preferable. | |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data Summary
The expected yield and purity of this compound after purification will depend on the purity of the crude material and the chosen purification method. The following table provides a general expectation.
| Purification Method | Expected Recovery Yield | Expected Purity |
| Recrystallization | 60-85% | >98% |
| Flash Column Chromatography | 50-80% | >99% |
Note: Purity is typically determined by HPLC or NMR analysis.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase composition by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of Ethyl 3-amino-5-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-5-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Fischer Esterification: This acid-catalyzed reaction involves the direct esterification of 3-amino-5-chlorobenzoic acid with ethanol.[1] A strong acid, such as sulfuric acid, is typically used as a catalyst.
-
Reduction of a Nitro Precursor: This route involves the reduction of Ethyl 3-chloro-5-nitrobenzoate to the corresponding amine. Common reduction methods include catalytic hydrogenation or using reducing agents like iron in an acidic medium.
Q2: What are the typical impurities I might encounter in the Fischer Esterification route?
A2: Common impurities include unreacted 3-amino-5-chlorobenzoic acid, dimeric/oligomeric amides formed from the reaction between the amino and carboxylic acid groups of the starting material, and positional isomers if the starting material is not pure.[1]
Q3: What impurities are associated with the reduction of Ethyl 3-chloro-5-nitrobenzoate?
A3: Incomplete reduction can lead to the presence of the starting material, Ethyl 3-chloro-5-nitrobenzoate, as well as intermediates such as the corresponding nitroso and hydroxylamine derivatives. Positional isomers of the nitro compound will also be reduced to their respective amino isomers.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol and water.[2] Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guides
Route 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1][3] |
| Insufficient Catalyst | The amino group of the starting material can be protonated by the acid catalyst, rendering it inactive. Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., sulfuric acid) is used.[4] |
| Reaction Time/Temperature Too Low | Increase the reaction time and/or reflux temperature to ensure the reaction goes to completion. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Mitigation Strategy |
| Unreacted 3-amino-5-chlorobenzoic acid | Ensure the reaction goes to completion by following the steps in "Issue 1". During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove the unreacted acidic starting material.[5] |
| Dimer/Oligomer Formation | This side reaction is more likely at higher temperatures. If this is a significant issue, consider using a milder esterification method or protecting the amine group before esterification. |
| Positional Isomers | Ensure the purity of the starting 3-amino-5-chlorobenzoic acid. If isomers are present, they will likely be carried through the reaction and may require chromatographic separation in the final product. |
Route 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate
Issue 1: Incomplete Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent is used. |
| Inactive Catalyst (for catalytic hydrogenation) | Use a fresh, active catalyst (e.g., Palladium on carbon, Raney nickel). Ensure the reaction setup is free of catalyst poisons. |
| Reaction Conditions Not Optimal | Adjust the reaction temperature, pressure (for hydrogenation), and time to ensure complete conversion. The reaction is often exothermic and may require initial heating to start, but then cooling to control the rate. |
Issue 2: Formation of Side Products
| Side Product | Mitigation Strategy |
| Nitroso and Hydroxylamine Intermediates | These are formed when the reduction is incomplete. Following the steps in "Issue 1" for incomplete reduction will minimize these impurities. |
| Azo Compounds | The formation of azo compounds can sometimes occur, especially with certain reducing agents. Using catalytic hydrogenation or tin(II) chloride in acidic conditions can help minimize this. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Carbonate solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
With stirring, slowly add concentrated sulfuric acid (1-1.2 equivalents) dropwise. A precipitate of the ammonium salt may form.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The precipitate should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Slowly neutralize the mixture by adding 10% sodium carbonate solution until the pH is approximately 8. The product will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified product under vacuum.
Protocol 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a solution of Ethyl 3-chloro-5-nitrobenzoate (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be extracted with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Common impurity formation pathways in the synthesis of this compound.
References
troubleshooting low yield in the esterification of 3-amino-5-chlorobenzoic acid
Welcome to the technical support center for the esterification of 3-amino-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of 3-amino-5-chlorobenzoic acid?
A1: The two primary methods for the esterification of 3-amino-5-chlorobenzoic acid are the Fischer-Speier esterification and alkylation with alkylating agents.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol (like methanol or ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] This reaction is reversible, so specific conditions are employed to drive the reaction towards the product.[1]
-
Alkylation with Alkylating Agents: This highly efficient method, particularly for synthesizing methyl esters, involves using a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) with a base (such as potassium carbonate, K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1][2] This method often results in high yields.[1]
Q2: How does the amino group on the benzene ring affect the Fischer esterification reaction?
A2: The basic amino (-NH₂) group can interfere with the acid catalyst.[1] It gets protonated by the strong acid to form an ammonium salt (-NH₃⁺).[1] This consumption of the catalyst means that a stoichiometric amount, or even an excess, of the acid is often required to ensure there is enough acid to protonate the carbonyl group of the carboxylic acid, a key step for activating it for nucleophilic attack by the alcohol.[1][3]
Q3: Why is a large excess of alcohol used in the Fischer esterification method?
A3: The Fischer esterification is an equilibrium-controlled reaction.[3][4] In accordance with Le Châtelier's principle, using a large excess of a reactant, in this case the alcohol, shifts the equilibrium towards the formation of the ester and water.[1][5] This is a critical strategy for maximizing the product yield.[1] The alcohol often also serves as the reaction solvent.[1]
Q4: What are the primary side reactions to be aware of during the esterification of 3-amino-5-chlorobenzoic acid?
A4: The main side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid.[6] Other potential side reactions include:
-
N-Acylation: The amino group of one molecule of 3-amino-5-chlorobenzoic acid can react with the carboxylic acid of another, or with the ester product, to form an amide byproduct.[7] Using a large excess of the alcohol and avoiding excessively high temperatures can help minimize this.[7]
-
Ether Formation: The alcohol can undergo self-condensation at high temperatures in the presence of a strong acid catalyst to form a dialkyl ether.[7] Careful control of the reaction temperature is important to prevent this.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium.[1][8] | Use a large excess of the alcohol (it can also act as the solvent) to shift the equilibrium towards the products.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient acid catalyst.[1] | The amino group of the starting material neutralizes the acid catalyst.[1] Use at least a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) to compensate for the amount consumed by the amino group.[1][3] | |
| Steric hindrance from the ortho- and para-substituents (amino and chloro groups) can slow the reaction rate. | Increase the reaction time and/or temperature.[1] Microwave-assisted synthesis can also significantly reduce reaction times.[8][9] | |
| Product is an Oil or has a Low Melting Point | Presence of unreacted starting material.[7] | Ensure the reaction has gone to completion by monitoring with TLC.[5] Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[7] |
| Formation of byproducts.[7] | Refer to the "Potential Byproducts" section to identify and mitigate side reactions. | |
| Unexpected Peaks in NMR or IR Spectra | N-Acylation byproduct.[7] | Look for characteristic amide peaks in the IR spectrum (around 1650 cm⁻¹) and additional signals in the NMR. To minimize this, use a sufficient excess of the alcohol and avoid excessively high temperatures.[7] |
| Ether byproduct from alcohol self-condensation.[7] | This is more likely at very high temperatures. Look for a characteristic C-O stretch of an ether in the IR spectrum. Carefully control the reaction temperature.[7] | |
| Unreacted 3-amino-5-chlorobenzoic acid.[7] | This will be characterized by a broad O-H stretch in the IR spectrum and the carboxylic acid proton in the ¹H NMR, indicating an incomplete reaction.[7] | |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous wash.[7] | Minimize the volume of water used for washing and ensure the wash water is cold.[7] |
| Product does not precipitate upon neutralization. | Your ester may be soluble in the ethanol-water mixture.[10] You may need to extract the product with an organic solvent like diethyl ether or dichloromethane.[10] |
Potential Byproducts
The primary byproduct of the Fischer esterification is water.[7] However, other side reactions can occur, leading to impurities.
Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst
This protocol provides a general procedure for the synthesis of ethyl 3-amino-5-chlorobenzoate.
Reaction Setup:
-
In a round-bottom flask, suspend 3-amino-5-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also act as the solvent.[1]
-
With stirring, cautiously add concentrated sulfuric acid (at least 1 equivalent) dropwise.[5] A precipitate of the hydrogen sulfate salt of the aminobenzoic acid may form but should dissolve as the reaction is heated.[5]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Workup & Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Pour the reaction mixture into a beaker containing ice water.[3]
-
Slowly add a 10% sodium carbonate solution to neutralize the mixture.[3][5] Be cautious as carbon dioxide gas will evolve.[5] Continue adding until the gas evolution ceases and the pH is basic (pH > 8).[5]
-
The product should precipitate as a solid.[5] Collect the crude product by vacuum filtration and wash it with cold water.[3][5]
-
Recrystallize the crude product from a suitable solvent if necessary.
Protocol 2: Methylation using Dimethyl Sulfate
Reaction Setup:
-
In a reaction flask, dissolve 3-amino-5-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature.[2]
-
Add potassium carbonate (K₂CO₃) (approximately 1.25 equivalents).[11]
-
Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.[1][11]
-
Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature between 5-10°C.[1][11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[1][11]
Workup & Isolation:
-
Pour the reaction mixture into a large volume of water (e.g., 10-15 times the weight of the starting acid).[1][11] A white solid product should precipitate.[1]
-
Stir for about an hour, then collect the product by filtration.[11]
-
Wash the filter cake with water and dry to obtain the methyl ester.[11]
Visualizations
Caption: Troubleshooting workflow for low yield in esterification.
Caption: Experimental workflow for Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academicpublishers.org [academicpublishers.org]
- 10. reddit.com [reddit.com]
- 11. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 3-amino-5-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-amino-5-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Fischer Esterification: This method involves the direct esterification of 3-amino-5-chlorobenzoic acid with ethanol in the presence of an acid catalyst.
-
Reduction of a Nitro Group: This route starts with the reduction of Ethyl 3-chloro-5-nitrobenzoate to the corresponding amine.
Q2: What are the most common side reactions to be aware of during the Fischer Esterification of 3-amino-5-chlorobenzoic acid?
The most common side reaction is the formation of an N-acylated byproduct, specifically an amide dimer. This occurs when the amino group of one molecule of 3-amino-5-chlorobenzoic acid attacks the activated carbonyl group of another molecule.[1][2] To minimize this, it is recommended to use a large excess of ethanol and avoid excessively high reaction temperatures.[1][2]
Q3: What are the potential side reactions during the reduction of Ethyl 3-chloro-5-nitrobenzoate?
The primary potential side reactions during the reduction of Ethyl 3-chloro-5-nitrobenzoate are:
-
Incomplete Reduction: The reaction may not go to completion, leaving residual starting material or forming intermediate products like nitroso or hydroxylamine derivatives.
-
Dehalogenation: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), can lead to the removal of the chlorine atom from the aromatic ring.[3] Using Raney Nickel or non-catalytic methods such as reduction with tin(II) chloride or iron in acidic media can help avoid this.[3][4]
-
Formation of Azo Compounds: While less common with the recommended methods, using reducing agents like lithium aluminum hydride (LiAlH4) on aromatic nitro compounds can lead to the formation of azo compounds.[4]
Troubleshooting Guides
Route 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium not shifted towards product) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of ethanol (it can also serve as the solvent) and/or remove water as it forms using a Dean-Stark apparatus.[1] |
| Insufficient Acid Catalyst | The basic amino group of the starting material neutralizes the acid catalyst. Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., sulfuric acid) is used to compensate for this.[1] |
| Amide Dimer Formation | The amino group of one molecule can react with the carboxylic acid of another. Use a large excess of ethanol to favor the intermolecular esterification and avoid excessively high temperatures.[1][2] |
| Product Loss During Workup | Ensure the reaction mixture is sufficiently cooled before neutralization to maximize precipitation. Wash the filtered product with cold water to minimize dissolution. |
Issue: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted 3-amino-5-chlorobenzoic acid | Incomplete reaction. | Increase reaction time, ensure sufficient catalyst is present, and use an excess of ethanol. |
| N-acylated Dimer (Amide byproduct) | Reaction of the amino group with the carboxylic acid. | Use a large excess of ethanol and avoid high reaction temperatures. The amide is generally less soluble and can sometimes be removed by recrystallization.[1][2] |
Route 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent or reaction time. |
| Dehalogenation of the Product | Use of a non-selective catalyst for catalytic hydrogenation (e.g., Pd/C). |
| Product Loss During Workup | Inefficient extraction or isolation. |
Issue: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Ethyl 3-chloro-5-nitrobenzoate | Incomplete reaction. | Increase the amount of reducing agent and/or reaction time. Ensure the catalyst (if used) is active. |
| Dehalogenated Product (Ethyl 3-aminobenzoate) | Catalytic hydrogenation with a catalyst that promotes dehalogenation. | Use Raney Nickel instead of Pd/C for catalytic hydrogenation.[3][4] Alternatively, employ non-catalytic reduction methods (SnCl₂ or Fe).[3] |
| Hydroxylamine or Nitroso Intermediates | Incomplete reduction. | Ensure sufficient reducing agent and reaction time are used. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-amino-5-chlorobenzoic acid
This protocol is a general procedure and may require optimization.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
With stirring, slowly add concentrated sulfuric acid (at least 1 equivalent) to the suspension. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate via Catalytic Hydrogenation
This protocol is a general procedure and requires appropriate safety measures for handling hydrogen gas.
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Ethanol (EtOH) or Methanol (MeOH)
-
Raney Nickel (or 5% Platinum on Carbon)
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
Dissolve Ethyl 3-chloro-5-nitrobenzoate (1 equivalent) in ethanol or methanol in a suitable hydrogenation vessel.
-
Carefully add Raney Nickel (a catalytic amount, typically 5-10% by weight of the starting material) to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-amino-5-chlorobenzoate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of Ethyl 3-amino-5-chlorobenzoate. The information is tailored to address specific challenges encountered during laboratory experiments, ensuring a smoother and more efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
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Reduction of Ethyl 3-chloro-5-nitrobenzoate: This is a common and effective method involving the reduction of the nitro group to an amine.
-
Fischer Esterification of 3-amino-5-chlorobenzoic acid: This classic method involves the acid-catalyzed reaction of the carboxylic acid with ethanol.
Q2: Which reduction method is most suitable for converting Ethyl 3-chloro-5-nitrobenzoate?
A2: The choice of reduction method depends on available equipment, safety considerations, and the presence of other functional groups. Common methods include:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method, providing high yields with a simple work-up.[1]
-
Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl): These are robust and cost-effective methods suitable for a wide range of substrates.
Q3: Why is a large excess of a strong acid catalyst often required for the Fischer Esterification of 3-amino-5-chlorobenzoic acid?
A3: The basic amino group on the benzene ring can be protonated by the acid catalyst, forming an ammonium salt. This reaction consumes the catalyst, necessitating a stoichiometric or even an excess amount to ensure enough acid is available to protonate the carboxylic acid's carbonyl group, which is a crucial step for the nucleophilic attack by ethanol.[2][3]
Q4: How can I drive the Fischer Esterification reaction towards the product?
A4: Fischer esterification is a reversible reaction. To maximize the yield of the ester, the equilibrium should be shifted towards the products. This can be achieved by:
-
Using a large excess of the alcohol (ethanol), which also serves as the solvent.[2][4][5]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus.[4]
Q5: What are some common side products to be aware of during the reduction of Ethyl 3-chloro-5-nitrobenzoate?
A5: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction is also a possibility, though less common under controlled conditions. Dehalogenation (loss of the chloro group) can occur, particularly with some catalysts like palladium on carbon if the reaction is not carefully monitored.
Experimental Protocols
Route 1: Reduction of Ethyl 3-chloro-5-nitrobenzoate
This route starts with the commercially available Ethyl 3-chloro-5-nitrobenzoate and reduces the nitro group to an amine.
Option A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.[6]
Option B: Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) in ethanol. Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).
-
Reaction: Add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is often exothermic and may require cooling. After the initial reaction subsides, the mixture can be heated to reflux to ensure completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.[7]
Route 2: Fischer Esterification of 3-amino-5-chlorobenzoic acid
This route starts with 3-amino-5-chlorobenzoic acid and converts it to the corresponding ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-chlorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq), which also acts as the solvent.[8]
-
Catalyst Addition: While stirring, carefully add a stoichiometric amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) (at least 1.0 eq), dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol/water to obtain pure this compound.[5][9]
Data Presentation
Table 1: Comparison of Reduction Methods for Ethyl 3-chloro-5-nitrobenzoate
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂/HCl) | Iron (Fe/HCl) |
| Reagents | H₂, Pd/C, Solvent (Ethanol/EtOAc) | SnCl₂·2H₂O, HCl, Solvent (Ethanol) | Fe powder, HCl, Solvent (Ethanol/Water) |
| Typical Temp. | Room Temperature | Room Temp to Reflux | Reflux |
| Pressure | 1-4 atm | Atmospheric | Atmospheric |
| Work-up | Filtration of catalyst | Neutralization, Extraction | Filtration of iron salts, Extraction |
| Advantages | Clean reaction, High yield, Easy work-up | Effective for many functional groups | Inexpensive, Readily available reagents |
| Disadvantages | Potential for dehalogenation, Requires H₂ gas | Stoichiometric amounts of tin salts | Large amount of iron sludge |
Table 2: Key Parameters for Fischer Esterification of 3-amino-5-chlorobenzoic acid
| Parameter | Recommended Condition | Rationale |
| Ethanol | 10-20 molar equivalents (used as solvent) | Drives the equilibrium towards product formation.[2][4][5] |
| Acid Catalyst | Conc. H₂SO₄ (at least 1.0 molar equivalent) | Protonates the carboxylic acid and compensates for catalyst consumed by the amino group.[2][3] |
| Temperature | Reflux (~78 °C for ethanol) | Provides the necessary activation energy for the reaction. |
| Reaction Time | Several hours (monitor by TLC/LC-MS) | The reaction can be slow and needs to be monitored for completion. |
Troubleshooting Guides
Troubleshooting Low Yield in Reduction of Ethyl 3-chloro-5-nitrobenzoate
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst (H₂/Pd/C) | Use fresh catalyst. Ensure proper handling and storage of the catalyst. |
| Insufficient reducing agent (SnCl₂ or Fe) | Increase the molar equivalents of the metal reducing agent. | |
| Low reaction temperature | Increase the temperature or prolong the reaction time. | |
| Product Loss During Work-up | Product is soluble in the aqueous phase | Ensure the pH is sufficiently basic during extraction to keep the amine in its free base form. Perform multiple extractions. |
| Side Product Formation | Dehalogenation (with Pd/C) | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a different catalyst. |
| Formation of nitroso/hydroxylamine intermediates | Ensure complete reduction by extending the reaction time or increasing the amount of reducing agent. |
Troubleshooting Fischer Esterification of 3-amino-5-chlorobenzoic acid
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion to Ester | Insufficient acid catalyst | The amino group neutralizes the acid. Ensure at least a stoichiometric amount of strong acid is used.[2][3] |
| Reaction has reached equilibrium | Use a larger excess of ethanol. If possible, remove water using a Dean-Stark apparatus.[4] | |
| Product is not Precipitating | Product is soluble in the work-up solution | Ensure the solution is fully neutralized. Cool the solution in an ice bath to decrease solubility. |
| Formation of a Tar-like Substance | Reaction temperature too high or prolonged heating | Reduce the reaction temperature and monitor the reaction more frequently to avoid prolonged heating after completion. |
Mandatory Visualizations
Caption: Synthetic workflow for this compound via reduction.
Caption: Synthetic workflow via Fischer Esterification.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 3-amino-5-chlorobenzoate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering color impurities during the handling or synthesis of Ethyl 3-amino-5-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color impurities in this compound?
A1: Color impurities in aromatic amines like this compound typically arise from oxidation or the presence of residual starting materials, by-products, and degradation products. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric species. The presence of residual nitro compounds from a reduction step can also impart a yellow or brownish hue.
Q2: What are the primary methods for removing these color impurities?
A2: The most common and effective methods for decolorizing this compound are:
-
Activated Carbon Treatment: Highly effective for adsorbing colored impurities.
-
Recrystallization: A standard technique for purifying solid organic compounds.
-
Column Chromatography: Offers high-resolution separation for complex mixtures or stubborn impurities.[1]
Q3: How do I choose the best purification method?
A3: The choice depends on the nature and quantity of the impurity, the scale of your experiment, and the required final purity.
-
For minor color impurities and sufficient material: Start with recrystallization.
-
For significant coloration: An activated carbon treatment prior to recrystallization is often effective. Activated carbon is excellent at removing large, flat aromatic molecules which are often the source of color.[2]
-
For complex mixtures or when other methods fail: Column chromatography provides the highest degree of separation.[1]
Troubleshooting Guides
Activated Carbon Treatment
Q: I treated my solution with activated carbon, but the color remains. What went wrong?
A: This can happen for several reasons:
-
Insufficient Carbon: The amount of activated carbon was not enough to adsorb all the impurities. Try repeating the treatment with a fresh batch of carbon.
-
Incorrect Temperature: Adsorption can be temperature-dependent. For many applications, treatment is effective at 40-60°C.[3]
-
Contact Time Too Short: The carbon needs sufficient time to adsorb the impurities. A minimum contact time of 15-30 minutes is recommended.[2][3]
-
Carbon Inactivated: The activated carbon may be old or have adsorbed moisture from the air, reducing its effectiveness. Use a freshly opened container or dry the carbon in an oven before use.
-
Impurity Type: Some impurities may not adsorb well to carbon. If the color persists, consider an alternative method like column chromatography.
Recrystallization
Q: My compound is still colored after recrystallization. What should I do?
A: If a single recrystallization does not remove the color, you can:
-
Perform a second recrystallization: This can often improve purity.
-
Use activated carbon first: Treat the solution of the crude product with activated carbon to adsorb the colored impurities before the hot filtration step in the recrystallization protocol.
-
Change the solvent system: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different single or mixed solvent systems.[4]
Q: My product "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:
-
Lower the saturation temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Use more solvent: This keeps the compound from becoming too concentrated too quickly.
-
Cool the solution more slowly: Allow more time for crystal nucleation to occur.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[1]
-
Change the solvent: Try a solvent in which your compound is less soluble.[1]
Column Chromatography
Q: The colored impurity is co-eluting with my product. How can I improve the separation?
A: To improve separation on a column:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A less polar solvent system will generally result in slower elution and better separation for moderately polar compounds. A gradient elution (gradually increasing solvent polarity) can also be effective.[1]
-
Change the stationary phase: If silica gel doesn't provide adequate separation, consider using a different stationary phase. For basic compounds like amines, amino-functionalized silica can prevent peak tailing and improve separation.[5] Reversed-phase chromatography is another alternative.[6]
-
Adjust the column parameters: Use a longer or narrower column for higher resolution. Ensure the sample is loaded in a concentrated band.
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol describes using activated carbon to remove color from a solution of this compound prior to final isolation or recrystallization.
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., ethanol, ethyl acetate) with gentle heating. Use the minimum amount of solvent necessary to achieve full dissolution.
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 1-2% of the solute's weight.
-
Heating and Stirring: Heat the mixture to 40-60°C and stir for 15-30 minutes.[3] Avoid boiling, as this can sometimes cause the adsorbed impurities to be released.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. Pre-heating the filtration funnel is crucial to prevent the product from crystallizing prematurely.
-
Product Isolation: The resulting colorless filtrate can then be concentrated to recover the product or used directly for recrystallization.
Workflow for Activated Carbon Treatment
References
challenges in the scale-up of Ethyl 3-amino-5-chlorobenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 3-amino-5-chlorobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes often involve multi-step processes that can be adapted from similar substituted aminobenzoates. A plausible route starts with a suitable precursor which undergoes key reactions such as nitration, reduction of the nitro group to an amine, chlorination, and finally esterification to yield the ethyl ester. The specific sequence of these steps is crucial to manage selectivity and avoid unwanted side reactions.
Q2: What are the critical process parameters to monitor during scale-up?
A2: During the scale-up of chemical syntheses, careful monitoring of several parameters is critical. These include:
-
Temperature: Many of the reaction steps, such as nitration, can be highly exothermic. Precise temperature control is essential to prevent runaway reactions and the formation of impurities.
-
Rate of Reagent Addition: The controlled addition of reagents is crucial, especially for highly reactive substances, to maintain optimal reaction conditions and safety.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, which affects reaction rates, heat transfer, and ultimately, product purity.
-
Reaction Time: Monitoring reaction completion through in-process controls (e.g., TLC, LC-MS) is vital to avoid over-reaction and the generation of byproducts.[1]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can arise from unreacted starting materials, byproducts, or degradation of the product. Common impurities may include isomeric variants such as 2-amino-5-chlorobenzoic acid and 2-amino-6-chlorobenzoic acid, as well as hydrolysis products like 2-hydroxy-3-chlorobenzoic acid.[1] The presence of these impurities can complicate downstream applications and necessitate robust purification strategies.[1]
Q4: How can the final product be purified effectively at a larger scale?
A4: Purification of the crude product can often be achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexane.[1] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary, although this can be challenging and costly at an industrial scale.
Q5: What safety precautions should be taken during the production of this compound?
A5: Handling of the chemical intermediates and the final product should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as compounds like 2-Amino-3-chlorobenzoic acid can be irritants.[1] Reactions may involve high pressures, high temperatures, or hazardous reagents, requiring specific safety protocols and engineered controls.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Problem 1: Low Product Yield
Low product yield can be attributed to several factors, from incomplete reactions to product degradation.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using TLC or LC-MS.[1]- Cautiously increase the reaction temperature, being mindful of potential side reactions.[1]- Ensure any catalyst used is active and present in the correct amount.[1] |
| Poor Solubility of Starting Material | - Select a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature.[1] |
| Product Degradation | - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.[1] |
Problem 2: Presence of Impurities
The presence of impurities can compromise the quality of the final product. Identifying the impurity is the first step toward its elimination.
| Impurity | Identification Method | Potential Cause | Suggested Solution |
| Unreacted Starting Material | TLC, LC-MS, NMR | Incomplete reaction. | - Increase the amount of the limiting reagent.- Extend the reaction time.[1] |
| Isomeric Impurities | LC-MS, NMR | Lack of regioselectivity in substitution reactions. | - Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. |
| Hydrolysis Byproducts | LC-MS, NMR | Presence of water in the reaction mixture, especially in copper-catalyzed reactions.[1] | - Use a non-aqueous solvent if possible.- Minimize the amount of water present in the reaction.[1] |
Experimental Protocols
A representative, multi-step synthesis for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, is described in the literature, which can serve as a model for the synthesis of this compound.[2] The key steps are:
-
Nitration: m-toluic acid is reacted with nitric acid to produce 2-nitro-3-toluic acid.[2]
-
Hydrogenation Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group using a hydrogenation catalyst in a hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid.[2]
-
Chlorination: 2-amino-3-methylbenzoic acid is then reacted with a chlorinating agent in the presence of a catalyst to obtain 2-amino-3-methyl-5-chlorobenzoic acid.[2]
-
Esterification: The resulting carboxylic acid would then be esterified, for example, by reacting with ethanol in the presence of an acid catalyst, to yield the final product, this compound.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Yield (%) | 85-90% | 80-85% | 75-80% |
| Purity (%) | >99% | 98-99% | 97-98.5% |
| Reaction Time (hours) | 4-6 | 6-8 | 8-12 |
| Key Impurity A (%) | <0.1 | <0.5 | <1.0 |
| Key Impurity B (%) | <0.2 | <0.8 | <1.5 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
stability issues of Ethyl 3-amino-5-chlorobenzoate under acidic conditions
Technical Support Center: Stability of Ethyl 3-amino-5-chlorobenzoate
Troubleshooting Guide
Issue: I am observing a new, more polar spot on my TLC plate after subjecting this compound to acidic conditions.
-
Possible Cause: This is likely due to the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-amino-5-chlorobenzoic acid). Carboxylic acids are significantly more polar than their ester counterparts.
-
Troubleshooting Steps:
-
Confirm Identity: Isolate the new compound and characterize it using techniques like LC-MS or NMR to confirm if it is 3-amino-5-chlorobenzoic acid.
-
Minimize Exposure: Reduce the reaction time or perform the reaction at a lower temperature to minimize the extent of hydrolysis.
-
Alternative Acid: Consider using a non-aqueous acid catalyst if your reaction conditions permit, to reduce the presence of water which is necessary for hydrolysis.
-
Issue: My compound's solubility has changed after treatment with acid.
-
Possible Cause: The amino group on the benzene ring is basic and will be protonated under acidic conditions to form an ammonium salt. This salt may have different solubility characteristics than the free base.
-
Troubleshooting Steps:
-
pH Adjustment: If you need to revert to the free base, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) after the reaction is complete.
-
Solvent Selection: The protonated form may be more soluble in polar protic solvents. You may need to adjust your extraction or purification solvent system accordingly.
-
Issue: I am seeing multiple unexpected peaks in my HPLC analysis.
-
Possible Cause: This could be a combination of the hydrolysis product and potentially other minor degradation products. The stability of the compound might be lower than anticipated under your specific conditions (e.g., high temperature, strong acid concentration).
-
Troubleshooting Steps:
-
Systematic Study: Perform a small-scale time-course experiment. Take aliquots at different time points and analyze by HPLC to monitor the rate of degradation and the formation of byproducts.
-
Stress Testing: Test the stability of your compound under the acidic conditions you plan to use, but in the absence of other reactants, to isolate the effect of the acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
The two most likely pathways for instability under acidic conditions are:
-
Acid-Catalyzed Ester Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid in the presence of an acid catalyst and water.
-
Protonation of the Amino Group: The basic amino group will be protonated to form an ammonium salt. While not a degradation in the sense of breaking bonds, this changes the chemical nature and reactivity of the molecule.
Q2: How can I minimize the degradation of this compound during my experiment?
-
Temperature Control: Keep the temperature as low as feasible for your reaction to proceed at a reasonable rate.
-
Limit Water: If the goal is to avoid hydrolysis, use anhydrous solvents and reagents where possible.
-
Use the Stoichiometric Amount of Acid: Avoid using a large excess of acid if not required.
-
Shorter Reaction Times: Monitor your reaction closely and stop it as soon as the desired transformation is complete.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its potential degradation products and quantifying the extent of degradation over time.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the appearance of new, more polar spots (like the carboxylic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the parent compound and any degradation products.
Q4: How does pH affect the stability of this compound?
The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid (and therefore the pH). Generally, the lower the pH (higher acid concentration), the faster the rate of hydrolysis will be. The protonation of the amino group is also pH-dependent and will be more significant at lower pH values.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Acidic Conditions
This table presents hypothetical data to illustrate expected trends. Actual results will vary based on specific experimental conditions.
| Condition ID | pH | Temperature (°C) | Time (hours) | Hypothetical % Parent Compound Remaining | Hypothetical % Hydrolysis Product |
| A | 3 | 25 | 24 | 98% | 2% |
| B | 3 | 50 | 24 | 85% | 15% |
| C | 1 | 25 | 24 | 90% | 10% |
| D | 1 | 50 | 24 | 60% | 40% |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in an Acidic Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Media Preparation: Prepare the acidic aqueous solutions of interest (e.g., pH 1, 3, 5 using HCl or another acid relevant to your work).
-
Incubation:
-
In separate vials, add a known volume of the stock solution to a known volume of the acidic media to achieve the desired final concentration.
-
Prepare samples for each condition to be tested (e.g., different pH values and temperatures).
-
Incubate the vials at the desired temperatures.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the degradation process by neutralizing the aliquot with a suitable base (e.g., a phosphate buffer of pH 7-8) to a final pH where the compound is stable.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining parent compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Hypothetical pathway for acid-catalyzed hydrolysis.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors influencing the rate of hydrolysis.
Technical Support Center: Preventing Hydrolysis of Ethyl 3-amino-5-chlorobenzoate
Welcome to the technical support center for Ethyl 3-amino-5-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis. The ester functional group is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases, leading to the formation of 3-amino-5-chlorobenzoic acid and ethanol.
Q2: What are the ideal storage conditions for this compound to minimize hydrolysis?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry environment.[1] The recommended storage temperature is between 2-8°C.[1] It is also crucial to protect the compound from moisture by storing it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.
Q3: How does pH affect the stability of this compound in solution?
A3: The rate of hydrolysis of esters is highly pH-dependent. Both acidic and basic conditions catalyze the hydrolysis of this compound. The ester is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6. Extreme pH conditions should be avoided to prevent accelerated degradation.
Q4: Can temperature fluctuations during experiments lead to hydrolysis?
A4: Yes, temperature is a critical factor. The rate of hydrolysis increases with temperature. Therefore, it is advisable to conduct experiments at the lowest temperature compatible with your experimental protocol to minimize degradation. For sensitive applications, performing reactions on ice or at controlled room temperature is recommended.
Q5: Are there chemical additives that can prevent the hydrolysis of this compound?
A5: Yes, several types of chemical stabilizers can be used to inhibit hydrolysis. These include:
-
Carbodiimides (e.g., EDC, DCC): These act as dehydrating agents and can react with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.
-
Antioxidants : These can be beneficial as oxidative processes can sometimes contribute to overall degradation, although direct prevention of hydrolysis is not their primary mechanism.
-
Chelating Agents (e.g., EDTA): These can sequester metal ions that might catalyze hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low assay value or presence of impurities in a freshly prepared solution. | Hydrolysis has occurred during dissolution or sample preparation. | Ensure the solvent is anhydrous. Prepare solutions at a low temperature (e.g., on an ice bath). Adjust the pH of aqueous solutions to a slightly acidic range (pH 4-6) using a suitable buffer. |
| Significant degradation of the compound during a reaction. | The reaction conditions (pH, temperature, or presence of water) are promoting hydrolysis. | Lower the reaction temperature. Use anhydrous solvents and reagents. If aqueous conditions are necessary, buffer the solution to pH 4-6. Consider adding a hydrolysis inhibitor, such as a carbodiimide, to the reaction mixture. |
| Precipitate formation in the solution upon storage. | The precipitate is likely the hydrolysis product, 3-amino-5-chlorobenzoic acid, which is less soluble than the ester. | Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, NMR). If confirmed as the hydrolysis product, discard the solution and prepare a fresh one under optimized stabilizing conditions. |
| Inconsistent results in biological assays. | The compound is hydrolyzing in the assay medium, leading to variable concentrations of the active ester. | Evaluate the stability of the compound in the specific assay buffer. If hydrolysis is significant, consider adding a stabilizer (ensure it does not interfere with the assay) or reducing the incubation time. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability against hydrolysis.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Citrate Buffer, pH 5.0 (prepared with deionized, sterile-filtered water)
-
Inert gas (Argon or Nitrogen)
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Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Equilibrate all materials to room temperature in a desiccator.
-
In a fume hood, weigh the desired amount of this compound into a sterile amber glass vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the target concentration.
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Cap the vial and vortex until the compound is completely dissolved.
-
For aqueous-based solutions, slowly add the dissolved compound in DMSO to the 0.1 M citrate buffer (pH 5.0) while gently stirring. The final DMSO concentration should be kept to a minimum to avoid solubility issues and potential effects on downstream applications.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for quantifying the extent of hydrolysis by separating the parent ester from its primary hydrolysis product, 3-amino-5-chlorobenzoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation:
-
Dilute a sample of the this compound solution with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration for UV detection.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to this compound and 3-amino-5-chlorobenzoic acid based on their retention times, confirmed with standard injections.
-
Calculate the percentage of hydrolysis by comparing the peak area of the hydrolysis product to the total peak area of the ester and the hydrolysis product.
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for conducting a stability study of this compound.
Quantitative Data Summary
The following tables provide a summary of key parameters influencing the stability of this compound. The data presented is illustrative and may vary depending on the specific experimental conditions.
Table 1: Effect of pH and Temperature on Hydrolysis Rate
| pH | Temperature (°C) | Approximate Half-life (t½) |
| 3.0 | 25 | > 72 hours |
| 5.0 | 25 | > 1 week |
| 7.4 | 25 | ~ 48 hours |
| 9.0 | 25 | < 12 hours |
| 5.0 | 4 | > 2 weeks |
| 5.0 | 37 | ~ 24 hours |
Table 2: Efficacy of Hydrolysis Inhibitors
| Inhibitor | Concentration | Conditions | % Hydrolysis Reduction (after 24h) |
| None | - | pH 7.4, 25°C | 0% |
| EDC | 1.2 eq | pH 5.0, 25°C | ~90% |
| EDTA | 10 mM | pH 7.4, 25°C | ~15% |
| BHT (Antioxidant) | 0.1% (w/v) | pH 7.4, 25°C | < 5% |
Note: The effectiveness of carbodiimides like EDC is highly dependent on the absence of nucleophiles other than water that could consume the reagent. The use of antioxidants like BHT shows minimal direct impact on preventing hydrolysis.
References
optimizing catalyst loading for Ethyl 3-amino-5-chlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 3-amino-5-chlorobenzoate, with a specific focus on optimizing catalyst loading for the reduction of Ethyl 3-nitro-5-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of Ethyl 3-nitro-5-chlorobenzoate.
| Question ID | Question | Possible Causes & Solutions |
| TS-001 | My reaction is incomplete, and I still have starting material (Ethyl 3-nitro-5-chlorobenzoate) present. What should I do? | Possible Causes: Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction vessel can poison the catalyst.Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the reaction rate.Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Solutions: Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). Refer to the catalyst loading optimization protocol below.Use Fresh, High-Purity Reagents: Ensure your starting material and solvent are of high purity.Improve Agitation: Increase the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.Increase Hydrogen Pressure: If using hydrogen gas, ensure a constant pressure is maintained. For balloon hydrogenation, ensure the balloon remains inflated.Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| TS-002 | The yield of my desired product, this compound, is low. How can I improve it? | Possible Causes: Sub-optimal Catalyst Loading: Both too little and too much catalyst can lead to lower yields.[1]Formation of Byproducts: Incomplete reduction can lead to nitroso and hydroxylamine intermediates.[2][3] Over-reduction can lead to dehalogenation.Mechanical Losses: Product may be lost during workup and purification.Solutions: Optimize Catalyst Loading: Perform a systematic study to find the optimal catalyst loading. A typical starting point is 1-5 mol% of Palladium on Carbon (Pd/C).[1]Control Reaction Conditions: Moderate temperatures and pressures can help minimize side reactions.Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) before the introduction of hydrogen to prevent catalyst oxidation.Careful Workup: Ensure complete extraction of the product and minimize transfers. |
| TS-003 | I am observing significant amounts of impurities in my crude product. What are they and how can I avoid them? | Possible Causes: Incomplete Reduction: The presence of nitroso and hydroxylamine intermediates.[2][3][4]Dehalogenation: The chloro group can be removed by hydrogenolysis, especially with prolonged reaction times or high catalyst loading, yielding Ethyl 3-aminobenzoate.Azo/Azoxy Compound Formation: These can form from the condensation of intermediates.[5]Solutions: Use a Milder Reducing Agent/Catalyst: If dehalogenation is a major issue, consider using a different catalyst like Raney Nickel, which can be more selective for nitro group reduction in the presence of aryl halides.[6]Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.Optimize Temperature and Pressure: Lower temperatures and pressures can reduce the rate of side reactions.Additive for Selectivity: In some cases, additives can be used to improve the selectivity of the hydrogenation. |
| TS-004 | The reaction is very slow or has stalled. What could be the issue? | Possible Causes: Poor Quality Catalyst: The catalyst may be old or have reduced activity.Catalyst Poisoning: As mentioned in TS-001, impurities can deactivate the catalyst.Insufficient Hydrogen: The hydrogen source may be depleted.Solutions: Use Fresh Catalyst: Ensure you are using a fresh batch of catalyst.Purify Starting Materials: If catalyst poisoning is suspected, purify the starting material and use high-purity solvents.Replenish Hydrogen Source: If using a hydrogen balloon, replace it with a fresh one. For a hydrogenator, check the cylinder pressure. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the typical starting catalyst for the synthesis of this compound? | A common and effective catalyst is 5% or 10% Palladium on Carbon (Pd/C).[1][6] |
| FAQ-002 | What is a typical catalyst loading for this reaction? | A good starting point for optimization is typically between 1-10 mol% of palladium relative to the Ethyl 3-nitro-5-chlorobenzoate.[1] |
| FAQ-003 | What are the common hydrogen sources for this reaction? | Hydrogen gas (H₂) is the most common and is often used in a balloon or a Parr hydrogenator.[6] Alternative hydrogen donors like hydrazine hydrate can also be used.[1] |
| FAQ-004 | What solvents are suitable for this reaction? | Protic solvents like methanol and ethanol are commonly used and generally give good results.[1] |
| FAQ-005 | What are the key safety precautions for this reaction? | Palladium on Carbon can be pyrophoric when dry, especially after use when it is saturated with hydrogen. It should always be handled in a wet state and in an inert atmosphere.[7] Hydrogen gas is highly flammable and forms explosive mixtures with air.[7] The reaction should be performed in a well-ventilated fume hood. |
| FAQ-006 | How can I monitor the progress of the reaction? | The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material. |
| FAQ-007 | How is the catalyst removed after the reaction? | The heterogeneous Pd/C catalyst can be easily removed by filtration through a pad of Celite or a similar filter aid.[7] The filter cake should be kept wet to prevent ignition.[7] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Pd/C Catalyst Loading
This protocol outlines a general method for optimizing the catalyst loading for the synthesis of this compound.
Materials:
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Ethyl 3-nitro-5-chlorobenzoate
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Palladium on Carbon (5% or 10% Pd)
-
Methanol or Ethanol (ACS grade or higher)
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Hydrogen gas
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Inert gas (Nitrogen or Argon)
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Celite
Procedure:
-
Set up a series of parallel reactions in suitable reaction vessels (e.g., round-bottom flasks or vials).
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To each vessel, add Ethyl 3-nitro-5-chlorobenzoate (1.0 mmol).
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Dissolve the substrate in the chosen solvent (e.g., 10 mL of methanol).
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To each vessel, add a different amount of Pd/C catalyst. For example:
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Reaction 1: 1 mol% Pd
-
Reaction 2: 2 mol% Pd
-
Reaction 3: 3 mol% Pd
-
Reaction 4: 5 mol% Pd
-
Reaction 5: 10 mol% Pd
-
-
Seal the vessels and purge with an inert gas.
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Introduce hydrogen gas (e.g., via a balloon or by connecting to a hydrogenator).
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Stir the reactions vigorously at room temperature.
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Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC or LC-MS.
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Once a reaction is complete (starting material is consumed), stop the reaction and carefully purge the vessel with inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of the solvent. Keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product from each reaction by a quantitative method (e.g., qNMR or LC with a standard) to determine the yield and purity.
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Compare the results to determine the optimal catalyst loading.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Outcome
The following table presents representative data for the optimization of catalyst loading.
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Key Observations |
| 1 | 8 | 75 | 98 | Incomplete conversion, starting material remains. |
| 2 | 4 | 92 | 99 | Good conversion and purity. |
| 3 | 2 | 95 | 99 | Optimal balance of reaction time and yield. |
| 5 | 1.5 | 96 | 97 | Faster reaction, slight increase in dehalogenation byproduct. |
| 10 | 1 | 94 | 94 | Rapid reaction, but significant formation of dehalogenation byproduct observed. |
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for Ethyl 3-amino-5-chlorobenzoate synthesized in a laboratory setting versus commercially available sources. Understanding the spectral characteristics is crucial for quality control, reaction monitoring, and ensuring the purity of starting materials in drug discovery and development. This document presents experimental data and protocols to aid researchers in this analysis.
Data Presentation: Spectral Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for both synthesized and commercial this compound. The data for the synthesized sample is based on established synthesis routes, while the commercial data reflects typical values provided by suppliers.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Synthesized this compound | Commercial this compound |
| Chemical Shift (δ) ppm | Multiplicity |
| ~7.53 | t, J = 1.6 Hz |
| ~7.08 | t, J = 1.9 Hz |
| ~6.84 | t, J = 1.8 Hz |
| ~4.35 | q, J = 7.1 Hz |
| ~3.90 | br s |
| ~1.37 | t, J = 7.1 Hz |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Synthesized this compound | Commercial this compound |
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O |
| ~147.8 | C-NH₂ |
| ~135.2 | C-Cl |
| ~132.5 | C-COO |
| ~119.3 | Ar-CH |
| ~118.1 | Ar-CH |
| ~114.8 | Ar-CH |
| ~61.3 | -OCH₂CH₃ |
| ~14.3 | -OCH₂CH₃ |
Table 3: IR Spectral Data (KBr Pellet)
| Synthesized this compound | Commercial this compound |
| Wavenumber (cm⁻¹) | Assignment |
| ~3450, ~3360 | N-H stretch (asymmetric & symmetric) |
| ~3050 | Ar C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1710 | C=O stretch (ester) |
| ~1620 | N-H bend |
| ~1580 | Ar C=C stretch |
| ~1240 | C-O stretch (ester) |
| ~850 | C-Cl stretch |
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the Fischer esterification of 3-amino-5-chlorobenzoic acid.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute ethanol (EtOH)
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Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Deionized water
Procedure:
-
A solution of 3-amino-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath, and thionyl chloride (1.2 eq) is added dropwise with stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.
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After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
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The residue is carefully neutralized with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared spectrometer.
-
Solid samples are prepared as potassium bromide (KBr) pellets.
-
Spectra are recorded in the range of 4000-400 cm⁻¹.
Visualizations
Below are diagrams illustrating the synthesis workflow and the logical relationship for spectral analysis.
Caption: Synthesis workflow for this compound.
Caption: Logic for comparative spectral analysis.
Validating the Structure of Ethyl 3-amino-5-chlorobenzoate: A Comparative Guide to Spectroscopic Techniques
In the development and quality control of pharmaceutical compounds, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of Ethyl 3-amino-5-chlorobenzoate, a key intermediate in organic synthesis. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, supported by alternative techniques to ensure comprehensive characterization.
Primary Method: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Analysis
Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, their relative numbers, and connectivity through spin-spin coupling. The expected ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethyl group and the aromatic protons.
| Chemical Shift (δ) ppm (Predicted) | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.15 | 1H | t | ~1.8 | H-4 |
| ~6.95 | 1H | t | ~1.8 | H-2 |
| ~6.70 | 1H | t | ~1.8 | H-6 |
| ~4.30 | 2H | q | ~7.1 | -OCH₂CH₃ |
| ~4.10 | 2H | br s | -NH₂ | |
| ~1.35 | 3H | t | ~7.1 | -OCH₂CH₃ |
¹³C NMR Analysis
Carbon NMR (¹³C NMR) provides a count of unique carbon atoms and information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). For this compound, the spectrum is expected to show eight distinct signals.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165.5 | C=O |
| ~148.0 | C-3 |
| ~135.0 | C-5 |
| ~132.5 | C-1 |
| ~120.0 | C-4 |
| ~118.0 | C-6 |
| ~116.0 | C-2 |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Comparison with Alternative Analytical Techniques
While NMR is powerful, a multi-technique approach provides the most robust structural confirmation.[1][2] Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer complementary data.
| Technique | Observed Data (Expected) | Interpretation |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) peak at m/z ≈ 199/201 (approx. 3:1 ratio) | Confirms the molecular weight (199.63 g/mol ) and the presence of one chlorine atom.[3][4] |
| Infrared (IR) Spectroscopy | ~3450-3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~800 cm⁻¹ (C-Cl stretch) | Confirms the presence of key functional groups: amine (NH₂), ester (C=O), aromatic ring, and carbon-chlorine bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. To achieve a good signal-to-noise ratio, a larger number of scans is required compared to ¹H NMR. A typical relaxation delay is 2 seconds.[6][7]
-
Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS) Protocol
-
Technique : Electron Ionization (EI) is a common method for small, volatile molecules.
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis : The instrument bombards the sample with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Infrared (IR) Spectroscopy Protocol
-
Technique : Attenuated Total Reflectance (ATR) is a common, simple method requiring minimal sample preparation.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis : Acquire the spectrum by measuring the absorption of infrared radiation by the sample.
Workflow for Structural Validation
A logical workflow ensures all necessary data is collected and integrated for a conclusive structural assignment.
Caption: Workflow for the structural elucidation of a small molecule.
References
- 1. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 2. Small Molecules Analysis & QC [sigmaaldrich.com]
- 3. PubChemLite - Ethyl 5-amino-2-chlorobenzoate (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. Mthis compound | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. sc.edu [sc.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
A Comparative Guide to the Synthetic Routes of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of Ethyl 3-amino-5-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with supporting experimental data and protocols to aid in methodological selection.
Overview of Synthetic Strategies
Two principal and viable synthetic pathways for this compound are outlined below. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and process safety considerations.
A Comparative Guide to the Synthesis of Ethyl 3-amino-5-chlorobenzoate and Other Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Comparative Synthesis Data
The following table summarizes key quantitative data from the synthesis of various substituted aminobenzoates, providing a basis for comparison of different synthetic strategies and substitution patterns.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Purity (%) |
| Ethyl 4-amino-3-chlorobenzoate | 4-amino-3-chlorobenzoic acid | Thionyl chloride, Ethanol | Ethanol | 3 hours | 80 | 80-82 | - |
| 2-Amino-3-methyl-5-chlorobenzoic acid (Method 1) | 2-amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide | N,N-dimethylformamide | 1 hour | 87.7 | 241-243 | 99.5 |
| 2-Amino-3-methyl-5-chlorobenzoic acid (Method 2) | 2-amino-3-methylbenzoic acid | N-chlorosuccinimide, Benzoyl peroxide | N,N-dimethylformamide | 1 hour | 87.7 | 238-243 | 99.3 |
| Ethyl 4-amino-3-(methylthiomethyl)benzoate | Ethyl 4-aminobenzoate | tert-Butyl hypochlorite, Dimethyl sulfide, Triethylamine | Acetonitrile, Dichloromethane | 20 hours | 34-37 | 83-85 | - |
| Ethyl 4-amino-3-methylbenzoate | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Raney nickel | Ethanol | 1 hour | 77-84 | 75-78 | - |
Experimental Protocols
Detailed methodologies for the synthesis of key substituted aminobenzoates are provided below. These protocols offer a practical guide for researchers in the lab.
Protocol 1: General Synthesis of Ethyl 3-amino-5-chlorobenzoate (Fischer-Speier Esterification)
This protocol describes a general and widely used method for the esterification of aminobenzoic acids.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Absolute Ethanol (reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
10% Sodium Carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-chlorobenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water.
-
Slowly neutralize the mixture with a 10% sodium carbonate solution until gas evolution ceases and the pH is approximately 8.[1]
-
Collect the resulting white precipitate by vacuum filtration.[1]
-
Wash the precipitate with ice-cold water to remove any remaining salts.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis of Ethyl 4-amino-3-chlorobenzoate[2]
This protocol details the synthesis of an isomer of the target compound, providing a direct comparison of a specific synthetic route.
Materials:
-
4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol)
-
Absolute Ethanol (50 mL)
-
Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol)
-
10% Sodium Carbonate solution
-
Distilled water
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid in absolute ethanol in a round-bottom flask and cool to -15°C.
-
Add thionyl chloride dropwise, maintaining the temperature below -10°C.
-
Stir the mixture at 40°C for 30 minutes.
-
Reflux the reaction mixture for 3 hours.
-
Filter the precipitate and wash with distilled water.
-
Wash the product with 10% Sodium Carbonate solution.
-
Collect the residue and recrystallize from ethanol and water to yield Ethyl 4-amino-3-chlorobenzoate.[2]
Protocol 3: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid[3]
This protocol describes the chlorination of an aminobenzoic acid derivative, a common step in the synthesis of halogenated intermediates.
Materials:
-
2-amino-3-methylbenzoic acid (173.1 g, 1.145 mol)
-
N,N-dimethylformamide (692 mL)
-
Dichlorohydantoin (112.9 g, 0.573 mol)
-
Benzoyl peroxide (1.73 g)
-
Ice water
Procedure:
-
Add 2-amino-3-methylbenzoic acid, N,N-dimethylformamide, dichlorohydantoin, and benzoyl peroxide to a 2L four-necked flask.
-
Heat the mixture to 100°C and maintain for 1 hour for the chlorination reaction.
-
Monitor the reaction by liquid phase detection until the starting material is consumed.
-
Cool the reaction system to room temperature.
-
Pour the system into 800 mL of ice water to precipitate the product.
-
Filter the white solid, wash with 200 mL of water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.[3]
Synthetic Workflows and Pathways
The following diagrams illustrate the general workflows for the synthesis of substituted aminobenzoates.
Caption: General workflow for Fischer-Speier esterification.
Caption: General workflow for the chlorination of aminobenzoic acids.
Discussion and Comparison
The choice of synthetic route for a particular substituted aminobenzoate depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.
Esterification: The Fischer-Speier esterification is a classic and versatile method for converting carboxylic acids to esters. As illustrated in the general protocol for this compound and the specific protocol for its isomer, this method typically employs an excess of the alcohol as both a reactant and a solvent to drive the equilibrium towards the product. The use of a strong acid catalyst like sulfuric acid is essential. An important consideration when working with aminobenzoic acids is that the basic amino group can be protonated by the acid catalyst, necessitating the use of stoichiometric or even excess amounts of the acid.[4]
Chlorination: For the introduction of a chlorine atom onto the aromatic ring, various chlorinating agents can be employed. The provided protocol for 2-amino-3-methyl-5-chlorobenzoic acid utilizes dichlorohydantoin or N-chlorosuccinimide in the presence of a radical initiator (benzoyl peroxide).[3] This method provides high yields and purity. The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the chlorination, which is a critical factor in the synthesis of specifically substituted isomers.
Impact of Substituents: The nature and position of substituents on the aminobenzoate ring significantly affect reactivity. The electron-donating amino group and the electron-withdrawing chloro and carboxyl groups influence the electron density of the aromatic ring, thereby directing the position of further electrophilic substitution and affecting the nucleophilicity of the amino group. Understanding these electronic effects is crucial for designing effective synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Ethyl 3-amino-5-chlorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of structural analogs of Ethyl 3-amino-5-chlorobenzoate. While data on the specific biological activity of this compound is limited in publicly available research, significant findings on its positional isomers and their derivatives highlight promising avenues for drug discovery, particularly in oncology. This report synthesizes experimental data on the anticancer properties of these analogs, detailing their mechanisms of action and providing relevant experimental protocols.
Comparison of Anticancer Activity of this compound Analogs
The following table summarizes the in vitro anticancer activity of various analogs of this compound. The data is primarily focused on cytotoxicity against different cancer cell lines, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound/Analog | Target Cell Line | Biological Activity (IC50 in µM) | Mechanism of Action |
| Derivatives of Ethyl 4-amino-3-chlorobenzoate | |||
| Hydrazine-1-carbothioamide derivative (N5a) | A549 (Lung Carcinoma) | Not explicitly stated, but identified as the most cytotoxic | EGFR Inhibition, Activation of Caspase 3 & 8 (Extrinsic Apoptotic Pathway)[1] |
| HepG2 (Liver Carcinoma) | Not explicitly stated, but identified as the most cytotoxic | EGFR Inhibition, Activation of Caspase 3 & 8 (Extrinsic Apoptotic Pathway)[1] | |
| HCT-116 (Colorectal Carcinoma) | Less effective compared to A549 and HepG2 | EGFR Inhibition, Activation of Caspase 3 & 8 (Extrinsic Apoptotic Pathway)[1] | |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 µM (at 24h), 5 µM (at 48h), 7.2 µM (at 72h) | Inhibition of PI3K/AKT signaling pathway, Induction of apoptosis[2] |
| Ethyl 2-amino-5-chlorobenzoate Derivatives | Not specified | No quantitative data available | Allosteric enhancement of A1 adenosine receptors, relaxant properties[3] |
Signaling Pathways
The anticancer activity of the studied analogs of this compound is attributed to their interaction with key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling and Apoptosis Induction
Derivatives of Ethyl 4-amino-3-chlorobenzoate have been shown to target the Epidermal Growth Factor Receptor (EGFR).[1] By inhibiting EGFR, these compounds block downstream signaling cascades that promote cell proliferation. Furthermore, they induce apoptosis through the extrinsic pathway, which involves the activation of caspase-8 and subsequently caspase-3, leading to programmed cell death.[1]
PI3K/AKT Signaling Pathway Inhibition
2-Amino-3-chlorobenzoic acid has demonstrated potent anticancer activity by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis.
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound analogs was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, HCT-116, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a control (e.g., a known anticancer drug like doxorubicin or erlotinib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
While direct biological activity data for this compound remains elusive in the reviewed literature, its structural analogs, particularly the 4-amino-3-chloro and 2-amino-3-chloro positional isomers, exhibit significant anticancer properties. These compounds demonstrate cytotoxicity against a range of cancer cell lines by targeting critical signaling pathways such as EGFR and PI3K/AKT. The presented data underscores the potential of the aminochlorobenzoate scaffold as a promising starting point for the development of novel anticancer agents. Further investigation into the synthesis and biological evaluation of other derivatives, including those of this compound, is warranted to explore the structure-activity relationships within this chemical class more comprehensively.
References
cost-benefit analysis of different Ethyl 3-amino-5-chlorobenzoate synthesis methods
For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 3-amino-5-chlorobenzoate is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound: direct Fischer esterification of 3-amino-5-chlorobenzoic acid and the reduction of ethyl 3-chloro-5-nitrobenzoate.
Method 1: Direct Fischer Esterification of 3-amino-5-chlorobenzoic acid
This classical approach involves the acid-catalyzed reaction of 3-amino-5-chlorobenzoic acid with an excess of ethanol. The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents).
-
Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (1.0-1.5 equivalents) to the mixture. A precipitate of the ammonium salt of the amino acid may form initially.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C) for 60-90 minutes. The solid should dissolve as the reaction progresses. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralization: Slowly add a 10% aqueous solution of sodium carbonate to the mixture with stirring until the evolution of CO2 gas ceases and the pH is approximately 8.[1]
-
Isolation: The precipitated crude this compound is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.
Method 2: Reduction of Ethyl 3-chloro-5-nitrobenzoate
This two-step method first involves the synthesis of the nitro-ester precursor, ethyl 3-chloro-5-nitrobenzoate, followed by its reduction to the desired amino-ester.
Experimental Protocol:
Step A: Synthesis of Ethyl 3-chloro-5-nitrobenzoate
-
Reaction Setup: Suspend 3-chloro-5-nitrobenzoic acid (1 equivalent) in ethanol (approximately 4-5 mL per gram of acid) in a round-bottom flask and cool in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approximately 0.4 mL per gram of acid) with stirring.[2]
-
Reflux: Heat the mixture to reflux for 12-17 hours.[2]
-
Isolation: Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol and hexane to give ethyl 3-chloro-5-nitrobenzoate with a typical yield of around 75%.[2]
Step B: Catalytic Hydrogenation of Ethyl 3-chloro-5-nitrobenzoate
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve ethyl 3-chloro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (e.g., 0.5-1% by weight of the nitro compound).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., up to 20 bar). The mixture is stirred at a controlled temperature (e.g., 25-120°C) for 2-15 hours.[3]
-
Work-up: After the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through a pad of celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound. A reported yield for a similar reduction is around 77%.
Cost-Benefit Analysis
| Parameter | Method 1: Direct Esterification | Method 2: Reduction of Nitro Ester |
| Starting Material Cost | 3-amino-5-chlorobenzoic acid (Higher Cost) | 3-chloro-5-nitrobenzoic acid (Lower Cost) |
| Reagent Cost | Ethanol, Sulfuric Acid (Low Cost) | Ethanol, Sulfuric Acid, Pd/C catalyst, Hydrogen gas (Higher Cost due to catalyst) |
| Number of Steps | One | Two |
| Reaction Time | Shorter (1-2 hours reflux) | Longer (esterification + hydrogenation) |
| Estimated Yield | Good to High (Potentially >80%) | Good (around 75% for esterification and ~77% for reduction) |
| Safety Considerations | Handling of concentrated sulfuric acid. | Handling of concentrated acid, flammable solvents, hydrogen gas under pressure, and a pyrophoric catalyst (Pd/C). |
| Scalability | Readily scalable. | Requires specialized high-pressure hydrogenation equipment for large scale. |
| Waste Products | Acidic and basic aqueous waste. | Acidic/basic aqueous waste, used catalyst. |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of two synthesis methods for this compound.
Conclusion
The choice between these two synthetic methods will largely depend on the specific needs and resources of the laboratory or production facility.
Method 1 (Direct Esterification) is a more straightforward, one-step process with a shorter reaction time and simpler safety considerations, making it well-suited for smaller-scale laboratory synthesis where the higher cost of the starting material is not a primary concern.
Method 2 (Reduction of Nitro Ester) , while being a two-step process with more complex safety requirements due to the use of a flammable gas under pressure and a pyrophoric catalyst, may be more cost-effective for larger-scale production due to the lower cost of the initial starting material, 3-chloro-5-nitrobenzoic acid. The requirement for specialized hydrogenation equipment, however, represents a significant capital investment.
For researchers focused on rapid synthesis and ease of execution, the direct esterification method is likely preferable. For those in a process development or manufacturing setting where cost per kilogram is a critical factor, the reduction of the nitro ester warrants serious consideration, provided the necessary infrastructure is in place.
References
A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ethyl 3-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
While a comprehensive, publicly available validation report for a method specifically targeting this compound is not available, this guide leverages experimental data from validated methods for structurally similar aromatic amines and aminobenzoate derivatives. The principles and protocols detailed herein provide a robust framework for the development and validation of an analytical method for this compound.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic amines and related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Validation Parameter | Typical Performance for Aromatic Amines | Acceptance Criteria (ICH Q2(R2))[1] |
| Linearity (R²) | > 0.999[2][3] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102%[4] | 80 - 120% of the known amount |
| Precision (%RSD) | < 2%[3] | Repeatability: ≤ 2%, Intermediate Precision: ≤ 5% |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.1 mg/L[2] | Signal-to-Noise ratio of 10:1 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Validation Parameter | Typical Performance for Aromatic Amines | Acceptance Criteria (ICH Q2(R2))[1] |
| Linearity (R²) | > 0.990[5][6] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 70 - 120%[6][7] | 70 - 130% of the known amount |
| Precision (%RSD) | < 10%[6][7] | Repeatability: ≤ 15%, Intermediate Precision: ≤ 20% |
| Limit of Detection (LOD) | 125 - 300 pg on-column[6][7] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.001 - 0.008 µg/m³ (air sample)[8] | Signal-to-Noise ratio of 10:1 |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Validation Parameter | Typical Performance for Aromatic Amines | Acceptance Criteria (ICH Q2(R2))[1] |
| Linearity (R²) | > 0.999[9][10] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102%[11] | 95 - 105% of the known amount |
| Precision (%RSD) | < 2%[11] | Repeatability: ≤ 2%, Intermediate Precision: ≤ 5% |
| Limit of Detection (LOD) | 0.047 µg/mL[10] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.143 µg/mL[10] | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These protocols are based on established methods for similar compounds and should be validated for their intended use.[4][12][13]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quantification of this compound in bulk drug substances and reaction mixtures.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water.
-
Phosphoric acid (for mobile phase pH adjustment).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 240 nm and 310 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels or in complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of aromatic amines.[6][7]
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
This compound reference standard.
-
Dichloromethane (GC grade).
-
Heptafluorobutyric anhydride (HFBA) or other suitable derivatizing agent.
-
Toluene (GC grade).
-
Sodium sulfate (anhydrous).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Sample Preparation and Derivatization:
-
Extraction: Dissolve the sample in a suitable organic solvent like dichloromethane. For aqueous samples, perform a liquid-liquid extraction.
-
Derivatization: To a dried aliquot of the extract, add toluene and the derivatizing agent (e.g., HFBA). Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.[8]
-
Work-up: After cooling, wash the reaction mixture with a basic solution and then with deionized water. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the final solution into the GC-MS.
-
UV-Vis Spectrophotometry Protocol
This method is a simple and cost-effective technique for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Methanol or Ethanol (spectroscopic grade).
-
-
Method:
-
Wavelength Selection (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
Mandatory Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. series.publisso.de [series.publisso.de]
- 9. Validation of spectrophotometric and colorimetric method for the specific quantification of sofosbuvir From luminar capsule microneedle in liver tissue through ex vivo and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 3-amino-5-chlorobenzoate, a key intermediate in the manufacturing of various pharmaceuticals, is critically dependent on the efficient and selective reduction of its nitro precursor, Ethyl 3-chloro-5-nitrobenzoate. The choice of catalyst for this transformation significantly influences reaction yield, purity, cost, and environmental impact. This guide provides a comparative analysis of common catalytic systems for this synthesis, supported by experimental data from analogous transformations to facilitate the selection of an optimal synthetic route.
The primary synthetic route involves the reduction of the nitro group of Ethyl 3-chloro-5-nitrobenzoate to an amine. This can be achieved through catalytic hydrogenation or using metal reductants in acidic or neutral media. The main challenge lies in achieving high chemoselectivity, preserving the chloro and ester functionalities, while ensuring high conversion of the nitro group.
Catalyst Performance Comparison
The following table summarizes the performance of four common catalytic systems for the reduction of substituted nitroaromatics. While direct comparative studies on Ethyl 3-chloro-5-nitrobenzoate are limited, the data presented for analogous substrates provide a strong basis for catalyst selection.
| Catalyst System | Reducing Agent / Conditions | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ gas (1-4 atm) | Methanol, Ethanol | Room Temperature | 1 - 4 hours | >95% | Highly efficient and clean. The most common and effective method for this transformation. Can be pyrophoric when dry.[1][2] |
| Iron Powder (Fe) | Acetic Acid or NH₄Cl / HCl | Ethanol, Water | 30 - 80°C | 1 - 3 hours | 85 - 98% | Cost-effective and shows high tolerance for sensitive functional groups like halides and esters.[3][4][5] Considered superior to SnCl₂.[3][5] |
| Raney Nickel (Raney-Ni) | H₂ gas or Hydrazine Hydrate | Ethanol | 25 - 80°C | 1 - 6 hours | 80 - 95% | A versatile and cost-effective catalyst.[6][7] However, it may lead to dehalogenation in some cases.[8] |
| Stannous Chloride (SnCl₂) | Concentrated HCl | Ethanol | 70 - 80°C | 1.5 - 3 hours | ~90% | Effective for clean reduction without cleaving sensitive groups like benzyl ethers and halogens.[9] The workup can be more complex due to tin salts. |
Disclaimer: The data presented is compiled from studies on various substituted nitroaromatics. The performance of these catalysts may vary for the specific target substrate, this compound.
Experimental Protocols
Detailed methodologies for the reduction of a substituted nitroaromatic compound using each of the compared catalysts are provided below. These serve as representative procedures that can be adapted for the synthesis of this compound.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This procedure is adapted from the hydrogenation of ethyl p-nitrobenzoate.[1][2]
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve Ethyl 3-chloro-5-nitrobenzoate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the flask and purge the system with nitrogen gas, followed by vacuum.
-
Introduce hydrogen gas (typically via a balloon or from a cylinder to a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Reduction using Iron Powder
This protocol is based on the reduction of aryl nitro compounds with iron powder.[3][4][5]
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Iron powder
-
Ammonium chloride or Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 3-chloro-5-nitrobenzoate, ethanol, and water.
-
Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 1-2 equivalents) or glacial acetic acid.
-
Heat the mixture to reflux (around 80°C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot solution through a Celite® pad to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the product.
-
Further purification can be achieved by column chromatography.
Hydrogenation using Raney Nickel
This is a general procedure for Raney Nickel reductions.[8][10]
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Raney Nickel (as a slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas or Hydrazine hydrate
Procedure with Hydrogen Gas:
-
In a hydrogenation flask, suspend Ethyl 3-chloro-5-nitrobenzoate in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry (handle with care as it can be pyrophoric).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction until the theoretical amount of hydrogen is consumed or the reaction is complete by TLC.
-
Vent the hydrogen, purge with nitrogen, and filter the catalyst through Celite®.
-
Wash the catalyst with ethanol and concentrate the combined filtrates to obtain the product.
Procedure with Hydrazine Hydrate:
-
In a round-bottom flask, dissolve Ethyl 3-chloro-5-nitrobenzoate in ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter off the catalyst.
-
Concentrate the filtrate to obtain the crude product.
Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from the reduction of a substituted chloronitrobenzene.[9]
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, add stannous chloride dihydrate (typically 4-5 equivalents) and concentrated HCl.
-
Heat the mixture to about 70°C to obtain a clear solution.
-
Add the Ethyl 3-chloro-5-nitrobenzoate portion-wise to the hot solution.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully basify the mixture with a concentrated sodium hydroxide or potassium hydroxide solution to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the desired aniline.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the comparative study of catalysts in the synthesis of this compound.
Caption: Experimental workflow for catalyst comparison.
Reaction Pathway
The fundamental chemical transformation is the reduction of a nitro group to an amino group on the benzene ring.
Caption: Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 3. scispace.com [scispace.com]
- 4. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Purity Analysis of Ethyl 3-amino-5-chlorobenzoate from Various Suppliers
For researchers and professionals in drug development, the purity of chemical starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides an objective comparison of Ethyl 3-amino-5-chlorobenzoate purity from three different suppliers, supported by detailed experimental data and protocols. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.
Potential Impurities
The synthesis of this compound can result in several potential impurities. The purity of the final product is contingent on the synthetic route employed and the efficacy of the purification process. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Other isomers of aminobenzoates that may form as byproducts.
-
Residual Solvents: Trace amounts of solvents used during synthesis and purification, which are regulated by guidelines such as ICH Q3C.[1]
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for the identification and quantification of the main compound and any impurities.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.[3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column is typically suitable.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. For mass spectrometry applications, formic acid can be used as an additive.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[5][2][6]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[5]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard pulse programs for both ¹H and ¹³C NMR.
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurity signals.
Comparative Data
The following tables summarize the hypothetical purity data for this compound obtained from three different suppliers, analyzed using the protocols described above.
Table 1: HPLC Purity Analysis
| Supplier | Lot Number | Purity by HPLC (% Area) |
| Supplier A | L-202501 | 99.2% |
| Supplier B | L-202502 | 98.5% |
| Supplier C | L-202503 | 97.8% |
Table 2: NMR Spectroscopic Analysis
| Supplier | Lot Number | ¹H NMR Observations |
| Supplier A | L-202501 | Spectrum consistent with the structure. No significant impurities detected. |
| Supplier B | L-202502 | Minor unidentified peaks in the aromatic region. |
| Supplier C | L-202503 | Signals corresponding to residual ethyl acetate observed. |
Experimental Workflow and Data Validation
The following diagram illustrates the logical workflow for the assessment and comparison of this compound purity from different suppliers.
Summary
Based on the comparative analysis, Supplier A provided this compound with the highest purity (99.2% by HPLC) and no detectable impurities by NMR. Supplier B's product showed slightly lower purity with minor unidentified impurities. Supplier C's product had the lowest purity of the three and contained residual solvent. For applications requiring high purity, the material from Supplier A would be the most suitable choice. This guide underscores the importance of rigorous analytical testing when selecting chemical suppliers for research and development.
References
A Comparative Guide to the Applications of Ethyl 3-Amino-5-Chlorobenzoate and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-5-chlorobenzoate and its structural isomers are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. This guide provides a comparative overview of their applications, focusing on the synthesis of anticancer and antifungal agents. We will delve into the synthetic pathways, present comparative biological data, and provide detailed experimental protocols to support further research and development.
I. Synthesis of Bioactive Heterocycles: A Comparative Overview
The positional isomerism of the amino and chloro substituents on the ethyl benzoate scaffold significantly influences the reactivity and the biological activity of the resulting heterocyclic derivatives. The primary applications lie in the synthesis of quinazolinones and benzothiazoles, classes of compounds renowned for their therapeutic potential.
Logical Relationship: From Isomeric Precursors to Bioactive Compounds
The following diagram illustrates how different aminobenzoate isomers can be utilized to synthesize distinct classes of bioactive compounds.
Caption: Synthetic pathways from aminobenzoate isomers to bioactive compounds.
II. Anticancer Applications: Targeting the EGFR Signaling Pathway
Derivatives of aminobenzoates, particularly those leading to quinazolinone and related heterocyclic systems, have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of intervention for the synthesized inhibitors.
Caption: Inhibition of the EGFR signaling pathway by synthesized compounds.
Comparative Anticancer Activity
While direct comparative studies are limited, analysis of derivatives from different isomers suggests that the substitution pattern is crucial for potent EGFR inhibition. The following table summarizes the in vitro cytotoxicity of a promising hydrazine-1-carbothioamide derivative (N5a), synthesized from Ethyl 4-amino-3-chlorobenzoate, against various cancer cell lines, compared to the established EGFR inhibitor, Erlotinib.
| Compound | Starting Material Isomer | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |
| N5a | Ethyl 4-amino-3-chlorobenzoate | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | [1][2] |
| Erlotinib | - | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | [1][2] |
III. Antifungal Applications: Synthesis of Benzothiazole Derivatives
Ethyl 2-amino-5-chlorobenzoate serves as a precursor for the synthesis of 2-aminobenzothiazole derivatives, which have demonstrated notable antifungal activity.
Comparative Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of synthesized benzothiazole derivatives against common fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 1 | Candida albicans | 8 | [3] |
| Benzothiazole Derivative 2 | Candida parapsilosis | 4 | [3] |
| Benzothiazole Derivative 3 | Aspergillus niger | >100 | [4] |
| Fluconazole (Standard) | Candida albicans | 0.5 - 4 | [4] |
IV. Experimental Protocols
A. Synthesis of EGFR Inhibitors from Ethyl 4-amino-3-chlorobenzoate
Experimental Workflow
Caption: General workflow for the synthesis of 1,3,4-oxadiazole-based EGFR inhibitors.
Step 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1) A suspension of 4-amino-3-chlorobenzoic acid (0.0266 mol) in 50 mL of absolute ethanol is cooled to -15°C. Thionyl chloride (0.032 mol) is added dropwise, maintaining the temperature below -10°C. The reaction mixture is stirred at 40°C for 30 minutes and then refluxed for 3 hours. The resulting precipitate is filtered, washed with distilled water, and then with 10% Na₂CO₃. The final product is recrystallized from an ethanol/water mixture.[1]
Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2) Ethyl 4-amino-3-chlorobenzoate (0.008 mol) and hydrazine hydrate (0.0215 mol) are refluxed overnight in 50 mL of ethanol. The solvent is evaporated, and the precipitate is washed with distilled water, filtered, and recrystallized from methanol.[1]
Step 3: Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3) 4-amino-3-chlorobenzohydrazide (0.002 mol) is dissolved in 20 mL of absolute ethanol and cooled to 20°C. A solution of KOH (0.002 mol) in 10 mL of ethanol is added, and the mixture is stirred for 15 minutes. Carbon disulfide (0.002 mol) is added slowly, and the mixture is refluxed for 12 hours. The solvent is reduced, and the product is collected.[1]
B. In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds or a standard drug (e.g., Erlotinib) and incubated for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
C. In Vitro Antifungal Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured, and a standardized inoculum is prepared in RPMI-1640 medium.
-
Serial Dilution: The compounds are serially diluted in a 96-well plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[5]
V. Conclusion
This compound and its isomers are valuable and versatile starting materials for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The position of the amino and chloro groups on the benzoate ring critically influences the synthetic routes and the biological activities of the final products. While derivatives of the 4-amino-3-chloro isomer have shown potent EGFR inhibitory activity, and the 2-amino-5-chloro isomer has led to promising antifungal agents, further exploration of derivatives from this compound is warranted to fully elucidate its potential in drug discovery. The provided protocols and comparative data serve as a foundation for future research in this promising area of medicinal chemistry.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to a key chemical intermediate.
Ethyl 3-amino-5-chlorobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. The standard manufacturing process typically involves the reduction of its nitro precursor, Ethyl 3-nitro-5-chlorobenzoate. The choice of reducing agent is a critical factor that can significantly impact yield, purity, cost, and safety of the synthesis. This guide provides an objective comparison of common and alternative reagents for this transformation, supported by experimental data to inform reagent selection in a research and development setting.
The primary synthetic pathway involves the reduction of the nitro group to an amine. This can be achieved through several methods, most notably catalytic hydrogenation, and metal-based reductions using reagents like iron powder or tin(II) chloride. Each method presents a unique profile of advantages and disadvantages.
Performance Comparison of Reducing Agents
The selection of an optimal reducing agent depends on a variety of factors including the scale of the reaction, available equipment, cost considerations, and the desired purity of the final product. Below is a summary of quantitative data for different methods applied to the synthesis of this compound or analogous compounds.
| Reagent/Method | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Key Observations |
| Catalytic Hydrogenation | Pd/C, H₂ gas | Methanol/Ethanol | Room Temp. | 1 - 4 | >95% | High | Highly efficient and clean method. Requires specialized hydrogenation equipment. Potential for catalyst poisoning.[1] |
| Iron Powder | Fe, Acetic Acid | Ethanol/Water | 100 | 2 | High | Good | Cost-effective and robust. Work-up can be challenging due to the formation of iron sludge.[2] |
| Iron Powder | Fe, NH₄Cl | Ethanol/Water | Reflux | 6 | Moderate | Good | Milder conditions compared to strong acid. Work-up still requires filtration of iron salts. |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | 70 | 1.5 | >99% | High | High yield and fast reaction time. Generates tin-containing waste, which can be problematic for disposal.[3] |
| Catalytic Transfer Hydrogenation | Fe, CaCl₂ | Ethanol/Water | 60 | 0.3 - 0.5 | 77-91% | High | Mild conditions and very short reaction times. Avoids the use of hydrogen gas.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathway from the nitro precursor to the final amine product, and a workflow for a typical reduction experiment.
Caption: General synthetic pathway for this compound.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient and provides a clean product, though it requires specialized equipment for handling hydrogen gas.
Materials:
-
Ethyl 3-nitro-5-chlorobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Ethyl 3-nitro-5-chlorobenzoate in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with the inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Method 2: Reduction with Iron Powder and Acetic Acid
This is a cost-effective and robust method suitable for larger-scale synthesis.
Materials:
-
Ethyl 3-nitro-5-chlorobenzoate
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-nitro-5-chlorobenzoate, ethanol, and water.
-
Add iron powder to the mixture with stirring.
-
Slowly add glacial acetic acid. The reaction is exothermic.
-
Heat the reaction mixture to reflux (around 100 °C) and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a bed of celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[2]
Method 3: Reduction with Tin(II) Chloride Dihydrate
This method is known for its high yield and relatively short reaction time.
Materials:
-
Ethyl 3-nitro-5-chlorobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-nitro-5-chlorobenzoate in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to 70 °C and stir for 1.5 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully basify with a sodium hydroxide solution to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Conclusion
The synthesis of this compound can be effectively achieved through various reduction methods. Catalytic hydrogenation offers a clean and high-yielding route but requires specialized equipment. Reduction with iron powder is a cost-effective alternative, though the work-up can be cumbersome. Tin(II) chloride provides high yields in a short reaction time but generates metallic waste. Catalytic transfer hydrogenation presents a promising modern alternative with mild conditions and rapid execution. The choice of the most suitable reagent will ultimately depend on the specific requirements of the synthesis, balancing factors such as yield, purity, cost, safety, and environmental impact.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-Amino-5-Chlorobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of Ethyl 3-amino-5-chlorobenzoate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Considerations
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. According to safety data sheets (SDS), this compound may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and significant legal and financial penalties.
Phase 1: Waste Collection and Containment
-
Container Selection:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting waste this compound. The container must be in good condition with a secure, tight-fitting lid.
-
Do not use containers that may react with the chemical. Plastic is often a preferred material for waste storage.
-
-
Waste Segregation:
-
Store waste this compound separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1]
-
Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "Waste this compound" and list any other components of the waste stream.
-
Include the date when the first waste was added to the container.
-
Phase 2: Storage and Accumulation
-
Designated Storage Area:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2] This area should be at or near the point of generation and under the control of laboratory personnel.
-
The SAA must be a well-ventilated, secondary containment area to prevent spills from reaching the environment.
-
-
Accumulation Limits:
-
Be aware of the hazardous waste accumulation limits set by regulatory bodies such as the EPA and your institution. Typically, laboratories must not exceed storing 55 gallons of hazardous waste at a time.[1]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Regularly inspect the container for any signs of leakage or degradation.
-
Phase 3: Disposal and Removal
-
Arrange for Professional Disposal:
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Empty Container Disposal
Empty containers that previously held this compound must also be handled properly.
-
Triple Rinsing:
-
Triple rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent) that can dissolve the residue.
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
-
Container Defacing:
-
After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.
-
-
Final Disposal:
-
Once the container is free of hazardous residue and properly defaced, it can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.
-
By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.
References
Essential Safety and Operational Guide for Handling Ethyl 3-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-amino-5-chlorobenzoate. The information herein is compiled to ensure the safe and effective use of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) if dust is generated |
| Handling Solution | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Use in a well-ventilated area or under a chemical fume hood. Respirator with organic vapor cartridges if ventilation is inadequate. |
Hazard Summary
| Hazard Category | Description | Primary Route of Exposure | Source/Analogy |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Ingestion | Analogy: Ethyl 5-amino-2-chlorobenzoate |
| Skin Corrosion/Irritation | May cause skin irritation. | Skin contact | Analogy: Ethyl 5-amino-2-chlorobenzoate |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Eye contact | Analogy: Ethyl 5-amino-2-chlorobenzoate |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation | Analogy: Ethyl 5-amino-2-chlorobenzoate |
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust when handling the solid form.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Unused Material: Dispose of as hazardous waste. Do not allow it to enter drains or waterways.
-
Contaminated PPE: Dispose of as hazardous waste.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of as hazardous waste.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: chemical safety goggles, nitrile gloves, and a laboratory coat.
-
Gather all necessary equipment: analytical balance, weigh boat, spatula, volumetric flask with a stopper, and the chosen solvent.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
-
Dissolution:
-
Transfer the weighed compound to the volumetric flask.
-
Add a small amount of the solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a cool, dry, and dark place.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Clean all glassware thoroughly.
-
Wash hands after removing gloves.
-
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
